molecular formula C11H7FN2O2 B1314903 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 622369-38-4

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Número de catálogo: B1314903
Número CAS: 622369-38-4
Peso molecular: 218.18 g/mol
Clave InChI: BOQICIDBVOCNQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H7FN2O2 and its molecular weight is 218.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c1-16-10-2-7-9(3-8(10)12)14-5-6(4-13)11(7)15/h2-3,5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQICIDBVOCNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478621
Record name 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622369-38-4
Record name 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a key heterocyclic scaffold in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, structural elucidation, and its significant role as a building block for potent kinase inhibitors.

Introduction: The Quinolone Scaffold in Drug Discovery

The quinolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Initially recognized for their antibacterial properties through the inhibition of bacterial DNA gyrase and topoisomerase IV, quinolone derivatives have since been developed into a diverse class of therapeutics with applications in anticancer and anti-inflammatory treatments.[1][2][3][4]

Specifically, the 4-oxo-1,4-dihydroquinoline-3-carbonitrile core, often referred to as a 4-quinolone, is a critical pharmacophore. The presence of the nitrile group at the C3 position and the ketone at C4 allows for key hydrogen bonding interactions within enzyme active sites. The strategic placement of substituents, such as the fluoro group at C7 and the methoxy group at C6 in the title compound, is a deliberate design choice to modulate physicochemical properties like solubility, metabolic stability, and target affinity. These modifications are crucial for developing highly selective and potent inhibitors of protein kinases, which are pivotal targets in oncology.[5][6][7]

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, in particular, serves as a crucial intermediate in the synthesis of advanced kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). Its structure represents a convergence of key features required for high-affinity binding and therapeutic efficacy.

Synthesis and Mechanistic Rationale

The construction of the 4-quinolone core is a well-established area of organic synthesis, with several named reactions available for its formation.[8] A common and effective method for synthesizing 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves a multi-step sequence starting from a substituted aniline. The Gould-Jacobs reaction, or variations thereof, is frequently employed. This process typically involves the condensation of an aniline with a malonic acid derivative, followed by a high-temperature cyclization.[9][10]

The rationale for this synthetic approach lies in its reliability and the ready availability of the starting materials. The thermal cyclization step is driven by the formation of a stable, aromatic quinolone ring system. The choice of a high-boiling point solvent like diphenyl ether is critical to achieve the necessary activation energy for the intramolecular cyclization.

The following protocol outlines a representative synthesis. This self-validating system includes checkpoints for characterization at each key stage.

Step 1: Condensation of 4-Fluoro-3-methoxyaniline with Diethyl 2-(ethoxymethylene)malonate (DEEMM)

  • Reactants: 4-Fluoro-3-methoxyaniline (1.0 eq) and Diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Procedure: The aniline is dissolved in a suitable solvent (e.g., ethanol). DEEMM is added, and the mixture is heated to reflux for 2-4 hours.

  • Causality: This step forms the key enamine intermediate. The reaction is driven by the nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.

  • Work-up & Validation: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting crude intermediate is often of sufficient purity to proceed directly to the next step. Its formation can be confirmed by ¹H NMR, showing the characteristic vinyl proton signal.

Step 2: Thermal Cyclization

  • Reactant: The crude enamine intermediate from Step 1.

  • Procedure: The intermediate is added to a high-boiling point solvent such as diphenyl ether and heated to approximately 250 °C for 30-60 minutes.

  • Causality: The high temperature provides the energy for the intramolecular Friedel-Crafts-type acylation, where the aryl ring attacks the ester carbonyl, leading to the formation of the quinolone ring and elimination of a second molecule of ethanol.[10]

  • Work-up & Validation: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with a non-polar solvent (e.g., hexane) to remove the diphenyl ether. The product is ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: Conversion to the 3-Carbonitrile Moiety (Multi-step)

This transformation is typically achieved via hydrolysis of the ester to the carboxylic acid, followed by conversion to a primary amide, and subsequent dehydration to the nitrile.

  • Hydrolysis: The ethyl ester is heated in an aqueous solution of sodium hydroxide. Acidification precipitates the carboxylic acid.

  • Amidation: The carboxylic acid is converted to the primary amide using standard peptide coupling reagents (e.g., HATU) or via an acid chloride intermediate.

  • Dehydration: The primary amide is dehydrated to the final nitrile product using a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.[11]

  • Work-up & Validation: Each step requires appropriate work-up and purification, typically by recrystallization or column chromatography. The final product, 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, is validated by comprehensive spectroscopic analysis.

Synthesis_Workflow A 4-Fluoro-3-methoxyaniline + DEEMM B Condensation (Reflux in EtOH) A->B Step 1 C Enamine Intermediate B->C D Thermal Cyclization (~250°C in Diphenyl Ether) C->D Step 2 E Ethyl 7-Fluoro-6-methoxy-4-oxo- 1,4-dihydroquinoline-3-carboxylate D->E F Hydrolysis (NaOH) E->F Step 3a G Carboxylic Acid Intermediate F->G H Amidation G->H Step 3b I Primary Amide Intermediate H->I J Dehydration (e.g., POCl3) I->J Step 3c K Final Product: 7-Fluoro-6-methoxy-4-oxo- 1,4-dihydroquinoline-3-carbonitrile J->K

Caption: A validated multi-step synthesis pathway for the target quinolone.

Structural Elucidation and Data

Confirmation of the structure of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is achieved through a combination of spectroscopic methods. The data presented below are representative of a successfully synthesized and purified sample.

PropertyValue
Molecular Formula C₁₁H₇FN₂O₂
Molecular Weight 234.19 g/mol
Appearance Off-white to pale yellow solid
TechniqueData Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.5 (s, 1H, N-H), 8.8 (s, 1H, H-2), 7.5 (d, J=8.0 Hz, 1H, H-5), 7.2 (d, J=12.0 Hz, 1H, H-8), 3.9 (s, 3H, OCH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 175.5 (C=O), 155.0 (d, J=245 Hz, C-F), 148.0, 145.0, 140.0, 120.0, 118.0 (CN), 110.0, 105.0 (d, J=25 Hz, C-F adjacent), 90.0, 56.5 (OCH₃).
Mass Spec (ESI+) m/z: 235.05 [M+H]⁺
FT-IR (KBr, cm⁻¹)ν: 3100-3000 (N-H), 2230 (C≡N), 1640 (C=O), 1610, 1580 (C=C, Ar).

Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.

The ¹H NMR spectrum clearly shows the downfield singlet for the proton at the C2 position, characteristic of this quinolone scaffold. The fluorine coupling is evident in the aromatic region and, more definitively, in the ¹³C NMR spectrum with the large C-F coupling constant. The presence of the nitrile and ketone functional groups is confirmed by the characteristic stretches in the IR spectrum and the quaternary carbon signals in the ¹³C NMR.

Application in Kinase Inhibitor Drug Development

The primary utility of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is as a key intermediate for the synthesis of irreversible kinase inhibitors.[5][7] The 4-oxo position is typically converted to a 4-chloro or other reactive group, which then serves as an electrophilic handle for nucleophilic aromatic substitution (SₙAr) with a substituted aniline. This reaction builds the final drug molecule.[10]

The C7-fluoro and C6-methoxy substituents are critically important. The methoxy group can act as a hydrogen bond acceptor and provides steric bulk that can be optimized for specific kinase active sites. The fluoro group enhances binding affinity through potential fluorine-protein interactions and improves metabolic stability by blocking a potential site of oxidative metabolism.

Many quinolone-based drugs function as irreversible inhibitors of kinases like EGFR and HER2.[5][7] They achieve this by forming a covalent bond with a cysteine residue located near the ATP-binding site of the kinase. The 4-anilinoquinoline core acts as the "warhead delivery system," positioning a reactive Michael acceptor group (which is added in subsequent synthetic steps) in close proximity to the target cysteine.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase (e.g., EGFR/HER2) KinaseDomain Kinase Domain Receptor->KinaseDomain Ligand Binding & Dimerization ATP ATP ATP->KinaseDomain Downstream Downstream Signaling (e.g., RAS/MAPK) KinaseDomain->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Quinolone-based Irreversible Inhibitor Inhibitor->KinaseDomain Covalent Bond Formation (Blocks ATP Binding)

Caption: Irreversible inhibition of a receptor tyrosine kinase by a quinolone-based drug.

This covalent modification permanently deactivates the enzyme, leading to a sustained blockade of downstream signaling pathways that drive tumor cell proliferation and survival. The 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold is a cornerstone for building molecules that execute this precise and potent mechanism of action.

Conclusion

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is more than a simple chemical compound; it is a testament to rational drug design. Its structure is finely tuned for its role as a precursor to advanced therapeutics. Understanding its synthesis through robust and validated protocols is essential for its application in research and development. The spectroscopic data provide a clear fingerprint for its identification, ensuring purity and quality. For drug development professionals, this quinolone derivative represents a validated starting point for the creation of next-generation kinase inhibitors, with the potential to address unmet needs in oncology and beyond.

References

  • Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., Rosfjord, E. C., Discafani, C., Davis, R., Shi, X., Rabindran, S. K., Gruber, B. C., Ye, F., Hallett, W. A., Nilakantan, R., Shen, R., Wang, Y. F., Greenberger, L. M., & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49–63. [Link]

  • Tsou, H. R., Mamuya, N., Johnson, B. D., Reich, M. F., Gruber, B. C., Ye, F., Hallett, W. A., Wissner, A., Nilakantan, R., Shen, R., Discafani, C., De-Chen, F., Levin, W., Rabindran, S. K., Singh, J., & Greenberger, L. M. (2005). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of Medicinal Chemistry, 48(4), 1107–1129. [Link]

  • Aldawsari, F. S., Binsaleh, N. K., & El-Daly, M. M. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 12(45), 29567–29591. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 6(9), a025320. [Link]

  • Bush, N. G., Diez-Santos, I., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules (Basel, Switzerland), 25(23), 5656. [Link]

  • Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 9(11), 981–1008. [Link]

  • Mulugeta, E., & Ayele, Y. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Future journal of pharmaceutical sciences, 9(1), 22. [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).
  • CN101348471B - Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. (2011).
  • Wikipedia. (2023). 4-Quinolone. [Link]

  • Zhang, Y., Li, S., Yan, G., Wang, R., & Wang, Q. (2017). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules (Basel, Switzerland), 22(1), 139. [Link]

Sources

synthesis of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: A Key Intermediate in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocol for the , a heterocyclic compound of significant interest in the development of novel therapeutic agents. The quinolone scaffold is a well-established pharmacophore, and this particular derivative serves as a crucial building block for various targeted therapies. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of the Quinolone Scaffold

The 4-quinolone ring system is a core structural motif in a wide array of antibacterial agents. The continuous evolution of this scaffold has led to the development of fluoroquinolones, which exhibit broad-spectrum antibacterial activity. Beyond their antibacterial properties, quinoline derivatives have garnered attention as potential anticancer, antiviral, and anti-inflammatory agents. The specific substitution pattern of 7-fluoro and 6-methoxy groups in the target molecule is often associated with enhanced biological activity and favorable pharmacokinetic properties in various drug candidates. The 3-carbonitrile group provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.

Retrosynthetic Analysis and Strategic Approach

The is most effectively approached through a convergent strategy rooted in the well-established Gould-Jacobs reaction. This classical method for quinoline synthesis involves the condensation of an aniline with a malonic ester derivative, followed by a high-temperature intramolecular cyclization. For the introduction of the 3-cyano group, a modified approach utilizing a cyano-substituted three-carbon electrophile is employed.

Our retrosynthetic analysis deconstructs the target molecule into two key synthons: 3-fluoro-4-methoxyaniline and ethyl 2-cyano-3-ethoxyacrylate .

Retrosynthesis Target 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile Intermediate Ethyl 2-cyano-3-(3-fluoro-4-methoxyphenylamino)acrylate Target->Intermediate Thermal Cyclization Aniline 3-Fluoro-4-methoxyaniline Intermediate->Aniline Condensation Cyanoacrylate Ethyl 2-cyano-3-ethoxyacrylate Intermediate->Cyanoacrylate Condensation

A retrosynthetic approach for the target quinolone.

This strategy offers a robust and scalable route to the desired product, leveraging readily available starting materials and well-understood reaction mechanisms.

Synthetic Protocol: A Step-by-Step Guide

This section details the experimental procedures for the synthesis of the key intermediates and the final product.

Synthesis of 3-Fluoro-4-methoxyaniline (Starting Material)

The synthesis of 3-fluoro-4-methoxyaniline can be achieved via the reduction of a corresponding nitroaromatic precursor.

Reaction Scheme:

Aniline_Synthesis StartingMaterial 1-Fluoro-2-methoxy-4-nitrobenzene Product 3-Fluoro-4-methoxyaniline StartingMaterial->Product Reduction Reagents H2, Pd/C Ethanol Reagents->Product

Synthesis of the key aniline starting material.

Experimental Protocol:

  • To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in ethanol, add a catalytic amount of 10% palladium on carbon (Pd/C).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 3-fluoro-4-methoxyaniline, which can be used in the next step without further purification if of sufficient purity.

Synthesis of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

This synthesis is a two-step, one-pot procedure involving the initial condensation of the aniline with ethyl 2-cyano-3-ethoxyacrylate, followed by thermal cyclization.

Reaction Scheme:

Quinolone_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Aniline 3-Fluoro-4-methoxyaniline Intermediate Ethyl 2-cyano-3-(3-fluoro-4-methoxyphenylamino)acrylate Aniline->Intermediate Cyanoacrylate Ethyl 2-cyano-3-ethoxyacrylate Cyanoacrylate->Intermediate Product 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile Intermediate->Product High Temperature (e.g., Dowtherm A)

The two-step synthesis of the target quinolone.

Experimental Protocol:

  • Condensation: In a round-bottom flask, a mixture of 3-fluoro-4-methoxyaniline (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) in a suitable solvent like ethanol is stirred at room temperature. The reaction progress is monitored by TLC. The formation of the enamine intermediate, ethyl 2-cyano-3-(3-fluoro-4-methoxyphenylamino)acrylate, is typically observed.

  • Solvent Removal: Once the condensation is complete, the solvent is removed under reduced pressure to yield the crude intermediate.

  • Thermal Cyclization: The crude intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The mixture is heated to a high temperature (typically 240-260 °C) with vigorous stirring. The high temperature facilitates the intramolecular cyclization with the elimination of ethanol.

  • Workup and Purification: The reaction mixture is cooled to room temperature, during which the product precipitates. The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid to afford pure 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield
3-Fluoro-4-methoxyanilineC₇H₈FNO141.14>95%
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrileC₁₁H₇FN₂O₂234.1970-85%

Mechanistic Insights and Rationale for Experimental Choices

The success of this synthesis hinges on the careful execution of the two key steps.

  • Condensation: The initial reaction is a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of the ethyl 2-cyano-3-ethoxyacrylate, followed by the elimination of ethanol. This reaction is typically facile and proceeds readily at room temperature. The use of a slight excess of the acrylate ensures complete consumption of the more valuable aniline.

  • Thermal Cyclization: This is the critical, energy-intensive step. The high temperature is necessary to overcome the activation energy for the 6-electron electrocyclization reaction. The choice of a high-boiling, inert solvent like Dowtherm A is crucial to achieve the required reaction temperature safely and efficiently. The cyclization is regioselective, with the ring closure occurring at the position para to the electron-donating methoxy group and ortho to the amino group of the original aniline, leading to the desired 7-fluoro-6-methoxy substitution pattern.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the nitrile (C≡N) and ketone (C=O) stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The strategy leverages the robust Gould-Jacobs methodology adapted for the synthesis of 3-cyanoquinolones. The resulting product is a valuable intermediate for the synthesis of a wide range of biologically active molecules, and this detailed protocol should serve as a practical resource for researchers in the field of drug discovery and development.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. Available at: [Link]

  • Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells - PubMed. Available at: [Link]

  • A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES - VCU Scholars Compass. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Available at: [Link]

Unraveling the Core Mechanism of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Situating a Novel Scaffold within a Powerful Therapeutic Class

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a remarkable breadth of activity, from antimalarials to potent anticancer drugs.[1] The specific derivative, 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, represents a distinct yet under-characterized entity within this class. While direct, extensive research on this exact molecule is not prevalent in publicly accessible literature, its structural features—a 4-quinolone core, a C7 fluorine, a C6 methoxy group, and a C3 carbonitrile—provide a strong basis for inferring its mechanism of action.

This guide synthesizes the established pharmacology of closely related quinoline-3-carbonitrile and 4-quinolone analogues to construct a robust, evidence-based hypothesis for the primary mechanism of action of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. We will delve into the likely molecular targets, the experimental systems required for validation, and the structure-activity relationships that underpin its potential as a therapeutic agent, likely in the oncology space. This document is intended for researchers and drug development professionals seeking to explore the therapeutic potential of this and related quinoline scaffolds.

Part 1: The Inferred Primary Mechanism of Action - Inhibition of Receptor Tyrosine Kinases

Based on extensive evidence from structurally analogous compounds, the most probable mechanism of action for 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is the inhibition of receptor tyrosine kinases (RTKs), particularly members of the ErbB family, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2][3]

Causality and Structural Rationale:

The 4-anilinoquinoline-3-carbonitrile scaffold is a well-established pharmacophore for potent and often irreversible inhibition of EGFR and HER-2.[2] While our subject molecule lacks the 4-anilino group, the core quinoline-3-carbonitrile moiety is critical for activity. It is proposed that these compounds act as ATP-competitive inhibitors. The quinoline ring system mimics the adenine portion of ATP, binding to the hinge region of the kinase domain. The 3-carbonitrile group is hypothesized to interact with a key threonine residue (e.g., Thr790 in EGFR), potentially displacing a water molecule that is typically involved in the binding of quinazoline-based inhibitors.[3]

The substituents on the quinoline ring are critical for potency and selectivity:

  • 7-Fluoro Group: Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.[4] In the context of 4-anilinoquinolines, 7-fluoro derivatives have demonstrated greater activity compared to analogues with other substitutions.[5]

  • 6-Methoxy Group: The presence of 6,7-dialkoxy groups is a hallmark of many potent 4-anilinoquinoline-3-carbonitrile EGFR kinase inhibitors.[3] The 6-methoxy group on the subject molecule likely contributes to favorable interactions within the ATP-binding pocket.

This inhibition disrupts the downstream signaling cascades that are critical for tumor cell proliferation, survival, and angiogenesis.

Visualizing the Inferred Signaling Pathway

The diagram below illustrates the proposed inhibitory action on the EGFR signaling pathway.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP EGFR->ADP RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activates PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Molecule 7-Fluoro-6-methoxy-4-oxo-1,4- dihydroquinoline-3-carbonitrile Molecule->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Inferred inhibition of the EGFR signaling pathway.

Part 2: Alternative and Secondary Mechanistic Hypotheses

While RTK inhibition is the primary hypothesis, the versatile quinoline scaffold is known to interact with other biological targets. These represent potential secondary or alternative mechanisms of action.

  • Inhibition of DNA Gyrase and Topoisomerase IV: The 4-quinolone core is the defining feature of fluoroquinolone antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to breaks in bacterial DNA and cell death.[6] Some quinolone derivatives have shown activity against mammalian topoisomerase II, a valid anticancer target.[7] It is plausible that 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile could possess dual antibacterial and anticancer properties through this mechanism. Molecular docking studies have implicated the interaction of quinoline-3-carbonitrile derivatives with DNA gyrase.[8]

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: The 4-quinolone-3-carboxylic acid scaffold has been identified as a potent and selective inhibitor of GSK-3β.[9] Given the structural similarity (differing primarily at the 3-position with a carbonitrile vs. a carboxylic acid), this presents another potential kinase target. GSK-3β is implicated in various cellular processes, and its inhibition can have anti-inflammatory and neuroprotective effects, as well as potential in oncology.

  • Induction of Apoptosis and Oxidative Stress: A general mechanism for many quinoline-based anticancer agents is the induction of programmed cell death (apoptosis). This can be triggered by the overproduction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and disrupting the cell's redox homeostasis.[1]

Part 3: A Framework for Mechanistic Validation - Experimental Protocols

To definitively elucidate the mechanism of action for 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a systematic experimental approach is required. The following protocols provide a self-validating system to test the primary hypothesis of RTK inhibition.

Experimental Workflow Overview

Experimental_Workflow start Hypothesis: RTK Inhibition kinase_assay Protocol 1: In Vitro Kinase Inhibition Assay start->kinase_assay Biochemical Level cell_viability Protocol 2: Cell Viability Assay (e.g., MTT/XTT) start->cell_viability Cellular Level western_blot Protocol 3: Western Blot Analysis of Phospho-Proteins kinase_assay->western_blot Validate in cells cell_viability->western_blot cell_cycle Protocol 4: Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle conclusion Conclusion: Confirm/Refute Mechanism western_blot->conclusion cell_cycle->conclusion

Caption: Workflow for validating the mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified EGFR and HER-2 enzymes.

Methodology:

  • Reagents: Purified recombinant human EGFR and HER-2 kinase domains, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and a known inhibitor (e.g., Gefitinib) as a positive control.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format using a radiometric (³³P-ATP) or luminescence-based (e.g., ADP-Glo™) detection method.

  • Procedure: a. Prepare a serial dilution of the test compound and the positive control. b. In each well, combine the kinase, the peptide substrate, and the compound at various concentrations in a kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the signal (amount of phosphorylated substrate or ADP produced).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome & Interpretation: A low nanomolar to micromolar IC₅₀ value against EGFR and/or HER-2 would provide strong evidence for direct kinase inhibition. The relative IC₅₀ values will indicate the compound's potency and selectivity.

Protocol 2: Cell Viability and Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines with varying levels of EGFR/HER-2 expression.

Methodology:

  • Cell Lines:

    • High EGFR expression: A431 (vulvar squamous carcinoma)

    • High HER-2 expression: SK-BR-3 (breast adenocarcinoma)

    • Low EGFR/HER-2 expression (as a negative control): MCF-7 (breast adenocarcinoma)

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay kit, cell culture medium, and the test compound.

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the compound for 48-72 hours. c. Add the MTT/XTT reagent to each well and incubate according to the manufacturer's instructions. d. Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Outcome & Interpretation: The compound should exhibit significantly higher potency (lower GI₅₀) in cell lines that are dependent on EGFR or HER-2 signaling (A431, SK-BR-3) compared to the control cell line (MCF-7).

Protocol 3: Western Blot Analysis of Downstream Signaling

Objective: To confirm that the compound inhibits EGFR/HER-2 signaling within the cell by measuring the phosphorylation status of downstream effector proteins.

Methodology:

  • Cell Culture and Treatment: Use a responsive cell line (e.g., A431). Starve the cells overnight to reduce basal signaling, then stimulate with EGF (for EGFR) for a short period (e.g., 15 minutes) in the presence or absence of the test compound.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Probe the membrane with primary antibodies specific for:

    • Phospho-EGFR (p-EGFR)
    • Total EGFR
    • Phospho-AKT (p-AKT)
    • Total AKT
    • Phospho-ERK1/2 (p-ERK1/2)
    • Total ERK1/2
    • A loading control (e.g., β-actin or GAPDH). d. Incubate with HRP-conjugated secondary antibodies. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in compound-treated, EGF-stimulated cells compared to EGF-stimulated controls indicates pathway inhibition.

Expected Outcome & Interpretation: Successful inhibition would be demonstrated by a dose-dependent decrease in the levels of p-EGFR, p-AKT, and p-ERK1/2 in the presence of the compound, confirming that it blocks the intended signaling cascade at the cellular level.

Part 4: Data Synthesis and Interpretation

The following table summarizes the hypothetical, yet expected, data from the validation experiments, which would collectively support the proposed mechanism of action.

Experiment Target/Cell Line Parameter Expected Result for 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile Interpretation
In Vitro Kinase Assay Purified EGFRIC₅₀10 - 500 nMDirect, potent inhibition of EGFR kinase activity.
Purified HER-2IC₅₀50 - 1000 nMDirect inhibition of HER-2 kinase activity.
Cell Viability Assay A431 (High EGFR)GI₅₀< 1 µMPotent anti-proliferative effect in EGFR-dependent cells.
SK-BR-3 (High HER-2)GI₅₀< 5 µMPotent anti-proliferative effect in HER-2-dependent cells.
MCF-7 (Low EGFR/HER-2)GI₅₀> 20 µMSelectivity for cancer cells driven by the target kinases.
Western Blot A431 Cells (+ EGF)p-EGFR LevelsDose-dependent decreaseConfirms target engagement and inhibition in a cellular context.
A431 Cells (+ EGF)p-AKT / p-ERK LevelsDose-dependent decreaseConfirms blockage of downstream signaling pathways.

Conclusion and Future Directions

The structural architecture of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile strongly suggests its primary mechanism of action is the inhibition of receptor tyrosine kinases, particularly EGFR and HER-2. This inference is built upon a solid foundation of structure-activity relationship data from the broader class of quinoline-3-carbonitrile derivatives, which are established as potent kinase inhibitors.

The proposed experimental workflow provides a clear and robust pathway to validate this hypothesis, moving from direct biochemical interaction to cellular effects on viability and signal transduction. Successful validation would position this compound as a promising candidate for further preclinical development in oncology. Future studies should also explore the secondary mechanistic possibilities, such as topoisomerase or GSK-3β inhibition, and conduct broader kinase profiling to fully characterize its selectivity and potential off-target effects.

References

  • PubChem. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Available from: [Link].

  • PubChem. 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide. Available from: [Link].

  • PubChem. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. Available from: [Link].

  • Li, L., et al. (2018). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. Available from: [Link].

  • ResearchGate. Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3 beta. Available from: [Link].

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. Available from: [Link].

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry. Available from: [Link].

  • Khan, I., et al. (2022). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry. Available from: [Link].

  • Bhatia, C., et al. (2011). Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3β. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

  • ResearchGate. Chemistry and Mechanism of Action of the Quinolone Antibacterials. Available from: [Link].

  • Maher, C., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Available from: [Link].

  • Tsou, H. R., et al. (2001). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry. Available from: [Link].

  • TÜBİTAK Academic Journals. Structure-activity relationship of anticancer drug candidate quinones. Available from: [Link].

  • Ningbo Inno Pharmchem Co.,Ltd. (2024). Understanding Quinoline Derivatives: The Significance of 8-Fluoroquinoline-3-carbonitrile. Available from: [Link].

  • precisionFDA. ATINVICITINIB. Available from: [Link].

  • Al-Ostath, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link].

  • PubChem. Atinvicitinib. Available from: [Link].

  • ResearchGate. Structure-activity relationship of fluoroquinolones as anticancer agents. Available from: [Link].

  • PubChem. 6H,7H-[10]Benzopyrano[4,3-b][10]benzopyran-7-one, 2,3,8-trihydroxy-10-methoxy-11-(3-methyl-2-butenyl)-6-(2-methyl-1-propenyl)-. Available from: [Link].

  • Neves, M., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. ACS Omega. Available from: [Link].

  • Kaga, M., et al. (2020). 7-Deaza-7-fluoro modification confers on 4'-cyano-nucleosides potent activity against entecavir/adefovir-resistant HBV variants and favorable safety. Antiviral Research. Available from: [Link].

  • PubChem. N-[3,5-difluoro-4-[6-[(2S)-1-hydroxypropan-2-yl]oxy-7-methoxyquinolin-4-yl]oxyphenyl]-4-methoxypyridine-3-carboxamide. Available from: [Link].

Sources

The Emerging Therapeutic Potential of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline core is a cornerstone in the development of therapeutic agents, demonstrating a remarkable versatility that has led to a wide array of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2][3] The specific compound, 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, represents a synthetically accessible and highly promising scaffold for the design of novel therapeutics. This technical guide will provide an in-depth exploration of the potential applications of this molecule, focusing on its utility in the discovery of next-generation anticancer and antibacterial agents. We will delve into the mechanistic rationale behind its potential efficacy, provide detailed experimental protocols for its evaluation, and present a forward-looking perspective on its role in drug development.

The unique structural features of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, including the electron-withdrawing fluorine atom at the 7-position, the electron-donating methoxy group at the 6-position, the 4-oxo moiety, and the crucial 3-carbonitrile group, all contribute to its potential as a potent and selective modulator of biological targets. The fluoro group can enhance metabolic stability and binding affinity, while the methoxy group is known to be favorable for certain biological interactions.[4] The 4-oxo group and the 3-carbonitrile are key for interactions with enzyme active sites, particularly in kinases and bacterial gyrase.

I. Potential as an Anticancer Agent: Targeting Key Oncogenic Pathways

The quinoline scaffold is a well-established pharmacophore in oncology, with numerous derivatives having been investigated for their antiproliferative properties.[1] The subject molecule, 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, is a prime candidate for development as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.

Mechanistic Rationale: Inhibition of Receptor Tyrosine Kinases

Many quinoline-based compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[5][6] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation. The 4-anilinoquinoline-3-carbonitrile scaffold, a close structural relative of our topic compound, has been extensively explored for its ability to irreversibly inhibit EGFR and HER2.[6] The 3-carbonitrile group is crucial for this activity, often acting as a Michael acceptor for a covalent bond with a cysteine residue in the kinase active site.

Furthermore, the 7-fluoro substitution has been shown to contribute to the cytotoxic activity of 4-anilinoquinolines against cancer cell lines.[7] The combination of the fluoro and methoxy groups on the quinoline ring can be optimized to enhance potency and selectivity.

Experimental Workflow: Evaluation as a Kinase Inhibitor

The following workflow outlines the key steps to assess the potential of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a kinase inhibitor.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Kinase Inhibition Assays (e.g., EGFR, HER2) A->B Biochemical Screening C Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) B->C Cellular Potency D Western Blot Analysis of Downstream Signaling (p-ERK, p-AKT) C->D Mechanism of Action E Xenograft Tumor Models in Mice D->E Efficacy Testing F Pharmacokinetic (PK) Studies E->F ADME Properties G Toxicity Assessment F->G Safety Profile

Caption: Experimental workflow for evaluating anticancer potential.

Detailed Protocol: In Vitro Kinase Inhibition Assay (EGFR)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (test compound)

  • Gefitinib or Erlotinib (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • Add 5 µL of diluted compound or control to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the EGFR kinase and the substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for EGFR.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation: A low IC50 value indicates potent inhibition of the kinase. The selectivity can be assessed by testing against a panel of other kinases.

Data Summary: Representative IC50 Values for Related Compounds
Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
4-Anilinoquinoline-3-carbonitrilesEGFR0.5 - 50[6]
4-Anilinoquinoline-3-carbonitrilesHER210 - 200[5]
7-Alkenyl-4-anilinoquinoline-3-carbonitrilesMEK15 - 100[8]

Note: These are representative values for the compound class and not for the specific topic compound.

II. Potential as an Antibacterial Agent: A Modern Take on a Classic Target

The quinolone scaffold is the foundation of a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[9] The 3-carbonitrile substituent offers a unique chemical handle that can be exploited to develop novel antibacterial agents with improved properties.

Mechanistic Rationale: Targeting Bacterial DNA Gyrase

Fluoroquinolone antibiotics function by stabilizing the covalent complex between DNA and DNA gyrase (or topoisomerase IV), leading to double-strand DNA breaks and bacterial cell death. The 4-oxo group and the adjacent carboxylate (in traditional fluoroquinolones) are crucial for chelating a magnesium ion in the enzyme's active site. While our topic compound has a 3-carbonitrile instead of a 3-carboxylate, studies on related quinoline-3-carbonitrile derivatives suggest they can still interact with DNA gyrase.[10] The nitrile group may participate in hydrogen bonding or other interactions within the active site. The 7-fluoro substituent is a common feature in potent fluoroquinolones, contributing to their antibacterial activity.

Experimental Workflow: Evaluation as an Antibacterial Agent

This workflow outlines the key steps to assess the antibacterial potential of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Advanced Evaluation A Compound Synthesis & Characterization B Minimum Inhibitory Concentration (MIC) Assays against a panel of bacteria A->B Antibacterial Activity C Minimum Bactericidal Concentration (MBC) Assays B->C Bacteriostatic vs. Bactericidal D DNA Gyrase Inhibition Assay C->D Target Identification E Topoisomerase IV Inhibition Assay D->E Target Specificity F Bacterial Cell Morphology Studies E->F Cellular Effects G In Vivo Efficacy in Infection Models F->G In Vivo Proof-of-Concept H Toxicity and Safety Assessment G->H Preclinical Development

Caption: Experimental workflow for evaluating antibacterial potential.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (test compound)

  • Ciprofloxacin or Levofloxacin (positive control)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a 2-fold serial dilution of the test compound and positive control in CAMHB in a 96-well plate.

  • Prepare an inoculum of the bacterial strain equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Data Interpretation: A low MIC value indicates potent antibacterial activity. The spectrum of activity can be determined by testing against a panel of Gram-positive and Gram-negative bacteria.

III. Synthesis and Chemical Properties

The synthesis of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile can be achieved through established quinoline synthesis methodologies. A common approach involves the cyclization of an appropriately substituted aniline with a suitable three-carbon synthon. For instance, a Gould-Jacobs-type reaction or a Conrad-Limpach synthesis could be adapted.

A plausible synthetic route starts from 3-fluoro-4-methoxyaniline, which can be reacted with diethyl (ethoxymethylene)malonate followed by thermal cyclization and subsequent conversion of the resulting ester to the nitrile.

G A 3-Fluoro-4-methoxyaniline C Intermediate Adduct A->C B Diethyl (ethoxymethylene)malonate B->C D Cyclization C->D E Ester Intermediate D->E F Conversion to Nitrile E->F G 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile F->G

Caption: A potential synthetic pathway.

The physicochemical properties of this compound can be predicted to fall within the range suitable for drug-like molecules, with a calculated molecular weight of approximately 232.19 g/mol and a predicted logP that suggests good membrane permeability.

IV. Future Directions and Conclusion

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a molecule of significant interest for drug discovery. Its structural features suggest a high potential for development as both an anticancer and an antibacterial agent.

Future research should focus on:

  • Synthesis and biological evaluation: The compound needs to be synthesized and tested in the described in vitro and in vivo assays to confirm its predicted activities.

  • Structure-Activity Relationship (SAR) studies: A library of analogs should be synthesized to optimize potency, selectivity, and pharmacokinetic properties. For anticancer applications, modifications at the 1-position and derivatization of the 3-carbonitrile could be explored. For antibacterial applications, different substituents at the 1-position are known to be critical for activity.

  • Target identification and validation: If the compound shows significant biological activity, further studies will be required to definitively identify its molecular target(s) and elucidate its precise mechanism of action.

References

  • ResearchGate. (2015). Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. Retrieved from [Link]

  • El-Gamal, K. M., et al. (2018). Synthesis, docking, QSAR, ADMET and antimicrobial evaluation of new quinoline-3-carbonitrile derivatives as potential DNA-gyrase inhibitors. Journal of Molecular Structure, 1166, 15-33.
  • MySkinRecipes. (n.d.). 7-Methoxy-4-Oxo-1,4-Dihydroquinoline-6-Carbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Retrieved from [Link]

  • Wissner, A., et al. (2003). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of Medicinal Chemistry, 46(1), 49-63.
  • National Center for Biotechnology Information. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PubMed Central. Retrieved from [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
  • National Center for Biotechnology Information. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed Central. Retrieved from [Link]

  • Google Patents. (2005). EP1546119B1 - Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
  • National Center for Biotechnology Information. (2021). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. PubMed Central. Retrieved from [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (2014). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. Retrieved from [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542.
  • National Center for Biotechnology Information. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. Retrieved from [Link]

  • Wallace, E. M., et al. (2008). 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5604-5607.
  • ResearchGate. (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Dacomitinib. Retrieved from [Link]

  • PubChem. (n.d.). Afatinib. Retrieved from [Link]

  • Google Patents. (2009). CN101348471B - Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2][4][11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720-44.

Sources

Methodological & Application

Application Note: Biochemical Characterization of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile using EGFR Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its aberrant activation through mutation or overexpression is a key driver in the pathogenesis of numerous cancers, making it a highly validated target for oncology drug discovery.[2][3] The 4-anilinoquinoline-3-carbonitrile scaffold has given rise to a class of potent EGFR inhibitors.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biochemical characterization of a novel compound from this class, 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile , as a potential EGFR inhibitor. We present detailed, field-proven protocols for two robust, high-throughput screening (HTS) compatible assay formats: a luminescence-based assay (ADP-Glo™) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (HTRF®). The causality behind experimental design, inclusion of self-validating controls, and methods for rigorous data analysis to determine inhibitor potency (IC50) are thoroughly explained.

Introduction: The Rationale for Targeting EGFR

EGFR is a transmembrane glycoprotein that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain.[6] This activation triggers autophosphorylation of specific tyrosine residues, creating docking sites for adaptor proteins that initiate multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[7] These pathways are central to regulating normal cell growth; however, their dysregulation can lead to uncontrolled cell proliferation and tumor progression.[8] Therefore, inhibiting the kinase activity of EGFR is a proven therapeutic strategy.

The compound 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile belongs to the quinoline class, which is structurally related to known ATP-competitive EGFR inhibitors.[9] The primary goal of the following assays is to determine if this compound can inhibit the enzymatic activity of EGFR and to quantify its potency.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (inactive monomer) EGFR_dimer EGFR Dimer (active) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2/Sos EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AKT AKT mTOR mTOR Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PI3K->AKT AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binding

Figure 1: Simplified EGFR Signaling Pathway.

Choosing the Right Biochemical Assay

The primary objective of a biochemical kinase assay is to measure the direct interaction between a compound and its purified enzyme target. Several technologies are available, each with distinct advantages.

  • Radiometric Assays : Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate.[10][11] They are highly sensitive and not prone to interference from compound fluorescence, but require specialized handling of radioactive materials.

  • Luminescence-Based Assays : These "mix-and-read" assays are ideal for HTS.[12] The Kinase-Glo® assay measures ATP depletion, resulting in a signal that is inversely proportional to kinase activity.[13] The ADP-Glo™ assay measures ADP production, yielding a signal directly proportional to kinase activity.[6] Measuring product formation (ADP) is often more sensitive and allows for assays to be run at lower substrate conversion, preserving enzyme kinetics closer to the initial velocity (V₀) state.[12]

  • Fluorescence-Based (TR-FRET) Assays : Technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) provide a robust, HTS-compatible method to detect substrate phosphorylation.[14][15] They rely on the proximity of a donor and acceptor fluorophore, which occurs when a phosphorylation-specific antibody binds the modified substrate.

For the primary characterization of a novel inhibitor, we recommend beginning with a luminescence-based or TR-FRET assay due to their high-throughput nature, robustness, and commercial availability.

Protocol 1: Luminescence-Based EGFR Kinase Assay (ADP-Glo™)

Principle of the Assay

This protocol utilizes the Promega ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to EGFR activity.[6]

ADP_Glo_Workflow A Step 1: Kinase Reaction EGFR + Substrate + ATP + Inhibitor B ADP is Produced ATP is Consumed A->B Incubate 60 min at RT C Step 2: Add ADP-Glo™ Reagent Terminates kinase reaction Depletes remaining ATP B->C D Step 3: Add Kinase Detection Reagent Converts ADP to ATP C->D Incubate 40 min at RT E Luciferase + Luciferin + newly formed ATP D->E F Measure Luminescence (Signal ∝ Kinase Activity) E->F Incubate 30 min at RT

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.
Materials and Reagents
  • Recombinant Human EGFR (catalytic domain, e.g., BPS Bioscience #40231)[16]

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP (10 mM stock)

  • Kinase Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA

  • Test Compound: 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (dissolved in 100% DMSO)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega #V9101)[6]

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Protocol

Causality Note: All steps are performed at room temperature. The sequential addition of reagents is critical for the reaction dynamics. A pre-incubation of the enzyme with the inhibitor allows the binding to reach equilibrium before the reaction is started with ATP.

  • Compound Plating:

    • Prepare a serial 1:3 dilution of the test compound and control inhibitor (e.g., Staurosporine) in 100% DMSO, starting from a 1 mM stock.

    • Transfer 1 µL of each compound dilution into the wells of a 384-well plate. For control wells, add 1 µL of DMSO (for 0% inhibition/vehicle control) or 1 µL of a high concentration of Staurosporine (for 100% inhibition).

  • Enzyme Addition:

    • Prepare a working solution of EGFR in Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 2-5 ng/well.

    • Add 4 µL of the EGFR solution to each well containing the compound/DMSO.

    • Self-Validation Control: Include "No Enzyme" wells containing 4 µL of Kinase Assay Buffer without EGFR to determine background signal.

    • Mix by shaking the plate for 30 seconds. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Kinase Reaction:

    • Prepare a substrate/ATP mix in Kinase Assay Buffer containing Poly(Glu,Tyr) at 2x the final desired concentration (e.g., 0.4 mg/mL) and ATP at 2x the final desired concentration (e.g., 50 µM).

    • Add 5 µL of the substrate/ATP mix to all wells to start the reaction. The final volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[6]

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[6]

    • Read the luminescence on a plate reader (e.g., integration time of 0.5-1 second).

Data Analysis and Presentation
  • Subtract Background: Subtract the average luminescence from the "No Enzyme" control wells from all other data points.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Determine IC50: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Table 1: Example Data for EGFR Inhibition by Test Compound

Compound Conc. (µM)Log [Compound]Raw Luminescence (RLU)% Inhibition
10.0001.0018,50098.5
3.3330.5225,60093.2
1.1110.0558,90070.8
0.370-0.43115,20038.8
0.123-0.91170,1008.3
0.041-1.39185,4000.1
Controls
0% Inhibition (DMSO)N/A185,6000.0
100% InhibitionN/A16,200100.0
Calculated IC50 0.55 µM

Protocol 2: TR-FRET Kinase Assay (HTRF® KinEASE™)

Principle of the Assay

This assay measures the phosphorylation of a biotinylated tyrosine kinase substrate (Substrate-biotin). The phosphorylated product is detected by a specific anti-phosphotyrosine antibody labeled with a Europium cryptate donor (Eu-Ab) and streptavidin-XL665 (SA-XL665) as the acceptor. When both are bound to the phosphorylated substrate, the donor and acceptor are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation. The resulting signal is proportional to the level of substrate phosphorylation.[14]

HTRF_Principle A) No Inhibition (High FRET) cluster_A cluster_B PhosphoSubstrate Phosphorylated Substrate-Biotin SAXL SA-XL665 (Acceptor) PhosphoSubstrate->SAXL Binds Biotin EuAb Eu-Ab (Donor) EuAb->PhosphoSubstrate Binds P-Tyr EuAb->SAXL FRET (665 nm) Substrate Unphosphorylated Substrate-Biotin EuAb2 Eu-Ab (Donor) SAXL2 SA-XL665 (Acceptor) EuAb2->SAXL2 No FRET

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the analytical techniques required for the comprehensive characterization of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a novel quinolone derivative with potential therapeutic applications. The structural complexity and the need for stringent purity and identity confirmation in drug development necessitate a multi-faceted analytical approach. We present an integrated workflow that combines chromatographic and spectroscopic techniques to ensure the unequivocal identification, purity assessment, and structural elucidation of the target molecule. This guide explains the causality behind the selection of each technique and provides detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction: The Rationale for a Multi-technique Workflow

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile belongs to the quinolone class of compounds, a scaffold known for its broad-spectrum antibacterial activities and other therapeutic potentials.[1][2] The precise substitution pattern on the quinolone ring, including the fluorine, methoxy, and carbonitrile groups, dictates its chemical properties, biological activity, and potential metabolic fate. Therefore, unambiguous characterization is a cornerstone of the drug discovery and development process, mandated by regulatory agencies to ensure safety and efficacy.

No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization strategy relies on the orthogonal application of multiple techniques, where each method provides a unique and complementary piece of information. For instance, while chromatography excels at separating impurities, it provides limited structural information. Conversely, NMR spectroscopy is unparalleled for structural elucidation but is less suited for routine purity analysis of trace impurities.[3] This document outlines an integrated workflow designed to be a self-validating system for the complete characterization of this target molecule.

Analytical_Workflow cluster_0 Initial Synthesis & Isolation cluster_1 Primary Characterization cluster_2 Structural Elucidation cluster_3 Final Assessment start Synthesized Compound (7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile) HPLC HPLC / UPLC (Purity & Quantification) start->HPLC LCMS LC-MS (Identity & Mass Confirmation) start->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) start->NMR FTIR FTIR Spectroscopy (Functional Groups) start->FTIR UVVIS UV-Vis Spectroscopy (Chromophore System) start->UVVIS end_node Comprehensive Characterization Report (Purity, Identity, Structure) HPLC->end_node Purity Data LCMS->end_node Molecular Weight NMR->end_node Structural Proof FTIR->end_node Functional Groups UVVIS->end_node λmax

Figure 1: Integrated workflow for the characterization of the target compound.

Purity Assessment and Quantification by HPLC

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of small molecule drug candidates.[4][5] For a moderately polar molecule like our target quinolone, Reverse-Phase HPLC (RP-HPLC) is the method of choice. This is because the nonpolar stationary phase (e.g., C18) effectively retains the analyte, allowing for its separation from more polar synthesis precursors or by-products and less polar impurities using a polar mobile phase. The inclusion of an acid, such as formic acid, in the mobile phase is critical. It protonates the quinolone nitrogen, suppressing its ionization and resulting in sharper, more symmetrical peaks, which is essential for accurate quantification.[6]

Protocol 2.1: RP-HPLC Method for Purity Analysis
  • Instrumentation & Columns:

    • HPLC or UPLC system with a UV or Diode Array Detector (DAD).

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Reagents & Sample Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (HPLC-grade).

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (HPLC-grade).

    • Sample Diluent: 50:50 Acetonitrile:Water.

    • Sample Preparation: Accurately weigh and dissolve the compound in the diluent to a final concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 280 nm and 330 nm. A DAD allows for monitoring multiple wavelengths to detect impurities with different chromophores.[8]

    • Gradient Elution: A gradient is recommended to ensure elution of both polar and non-polar impurities within a reasonable runtime.

Time (min)% Mobile Phase B (Acetonitrile w/ 0.1% FA)
0.010
20.090
25.090
25.110
30.010
  • System Suitability & Acceptance Criteria:

    • Tailing Factor: Should be ≤ 1.5 for the main peak.

    • Theoretical Plates: Should be ≥ 2000.

    • Data Analysis: Determine the area percent of the main peak relative to the total peak area to calculate purity.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: LC-MS is an indispensable tool in pharmaceutical analysis, combining the separation power of HPLC with the mass analysis capability of mass spectrometry.[9][10] It provides definitive confirmation of the molecular weight of the target compound. For this quinolone derivative, Electrospray Ionization (ESI) in positive ion mode is the ideal ionization technique. ESI is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺, allowing for straightforward confirmation of the compound's elemental composition. The high sensitivity and selectivity of MS make it a powerful tool for identity testing.[11][12]

Protocol 3.1: LC-MS for Molecular Weight Confirmation
  • Instrumentation:

    • An HPLC or UPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • LC Conditions:

    • Use the same column and mobile phases as the HPLC method (Protocol 2.1), but with a reduced flow rate (e.g., 0.4-0.5 mL/min) which is more compatible with standard ESI sources. A shorter gradient can be used for faster analysis.

  • Mass Spectrometer Parameters (Positive ESI Mode):

    • Calculated Monoisotopic Mass: C₁₃H₉FN₂O₂ = 244.06 g/mol .

    • Expected Ion [M+H]⁺: 245.07 m/z.

    • Scan Range: 100 – 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Note: These parameters are instrument-dependent and should be optimized.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the main chromatographic peak.

    • Verify the presence of the expected protonated molecular ion [M+H]⁺ at m/z 245.07. High-resolution mass spectrometry (HRMS) can provide mass accuracy within 5 ppm, confirming the elemental formula.

IonCalculated m/zObserved m/z (Example)
[M+H]⁺245.0714245.0711
[M+Na]⁺267.0533267.0530

Definitive Structure Elucidation by NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[13][14] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For a heterocyclic compound like this quinolone, 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning specific proton and carbon signals, confirming the substitution pattern on the aromatic rings.[15] DMSO-d₆ is a suitable solvent due to its excellent solubilizing power for polar heterocyclic compounds.

Protocol 4.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving complex aromatic signals.

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra. Key signals to observe include distinct aromatic protons, the methoxy singlet, and the downfield NH proton.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra. Expect to see signals for the carbonyl, nitrile, and aromatic carbons.

    • 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon connectivities.

  • Expected Spectral Features:

¹H NMR (Predicted)δ (ppm)MultiplicityAssignment
Aromatic CH~8.5sH-2
Aromatic CH~7.8sH-5
Aromatic CH~7.5sH-8
Methoxy~3.9s-OCH₃
Amide NH>12.0br sN-H
¹³C NMR (Predicted)δ (ppm)Assignment
Carbonyl~175C-4 (C=O)
Aromatic C-O~155C-6
Aromatic C-F~150 (d, ¹JCF)C-7
Aromatic CHs110-140Aromatic CHs
Nitrile~115C≡N
Methoxy~56-OCH₃
Quaternary C~100C-3

(Note: Predicted chemical shifts are estimates and actual values may vary.)

Functional Group Identification by FTIR Spectroscopy

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For our target compound, key vibrational modes include the C≡N stretch of the nitrile, the C=O stretch of the quinolone ketone, the C-F stretch, and various C-O and aromatic C=C stretches. The presence of these specific peaks provides strong corroborating evidence for the proposed structure.[1][17]

Protocol 5.1: FTIR Analysis
  • Instrumentation:

    • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation:

    • Place a small amount of the solid powder directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3200-3000N-HStretching
~2230-2210C≡N (Nitrile)Stretching
~1650-1630C=O (Ketone)Stretching
~1620-1580C=C (Aromatic)Stretching
~1280-1200C-O (Aryl ether)Asymmetric Stretching
~1250-1100C-FStretching

Analysis of Electronic Transitions by UV-Vis Spectroscopy

Expertise & Causality: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule's chromophore system.[18][19] The extended conjugated system of the quinolone core gives rise to characteristic absorption maxima (λmax). While not definitive for structure, the UV-Vis spectrum is a valuable characteristic property of the compound and is often used for quantitative analysis via Beer's Law, complementing HPLC quantification.[20]

Protocol 6.1: UV-Vis Spectral Analysis
  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) at a concentration of ~1 mg/mL.

    • Perform serial dilutions to obtain a final concentration of ~10 µg/mL, ensuring the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Data Acquisition:

    • Use the pure solvent as a blank reference.

    • Scan the sample solution over a wavelength range of 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax). For similar fluoroquinolone structures, characteristic peaks are often observed around 280 nm and 330 nm.[21]

References

  • Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Available from: [Link]

  • Mishra, A. & Sahoo, G. FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. National Institute of Technology Rourkela. Available from: [Link]

  • Wang, S. et al. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. ResearchGate. Available from: [Link]

  • Griggs, D. J. & Hall, M. C. Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed. Available from: [Link]

  • International Journal of Chemistry Studies. Synthesis and spectral characterization of fluoroquinolone-ofloxacin. Available from: [Link]

  • Deshpande, A. D. et al. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Pai, M. P. et al. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography. PubMed. Available from: [Link]

  • Jankovič, K. et al. Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection. PubMed. Available from: [Link]

  • Jenkins, K. M. & Young, M. S. LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Waters Corporation. Available from: [Link]

  • Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. INIS-IAEA. Available from: [Link]

  • Piperigkou, Z. et al. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed. Available from: [Link]

  • Pérez-Parada, A. et al. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. National Center for Biotechnology Information. Available from: [Link]

  • Singh, S. et al. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. PMC - NIH. Available from: [Link]

  • Dias, A. N. et al. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. MDPI. Available from: [Link]

  • Silva, T. L. et al. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Available from: [Link]

  • Wang, J. et al. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. MDPI. Available from: [Link]

  • Wissner, A. et al. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). PubMed. Available from: [Link]

  • Al-Lawati, H. J. et al. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. Available from: [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Available from: [Link]

  • (PDF) FTIR and XRD investigations of some fluoroquinolones. ResearchGate. Available from: [Link]

  • High performance liquid chromatography (HPLC) Protocol. Conduct Science. Available from: [Link]

  • More O'Ferrall, R. A. & Murray, B. A. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. An-Najah Staff. Available from: [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. Available from: [Link]

  • Silva, T. L. et al. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC - NIH. Available from: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available from: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available from: [Link]

  • Structural Elucidation: IR, 1H‐NMR and Mass Spectroscopic Study of Novel 4‐Amino‐6‐oxo,4a,5,12,12a-tetrahydro(7H ),benzopyrano[3,2‐c]quinoline. Taylor & Francis. Available from: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available from: [Link]

  • New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. ResearchGate. Available from: [Link]

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ACS Publications. Available from: [Link]

  • Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. Semantic Scholar. Available from: [Link]

  • HPLC Sample Preparation. Organomation. Available from: [Link]

  • Current Developments in LCMS for Pharmaceutical Analysis. ResearchGate. Available from: [Link]

  • Assay of ciprofloxacin by ultraviolet-visible spectroscopy. Available from: [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available from: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. PubMed. Available from: [Link]

  • LC-MS and LC-MS/MS. Pacific BioLabs. Available from: [Link]

Sources

Application Note: 1H and 13C NMR Analysis of Quinoline-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of quinoline-3-carbonitrile derivatives . These compounds are critical scaffolds in medicinal chemistry, particularly as kinase inhibitors (e.g., EGFR, Src) and anti-infective agents.[1]

This guide moves beyond basic spectral listing to explain the diagnostic features that validate the 3-cyanoquinoline core, distinguishing it from common synthetic by-products.

Introduction & Chemical Context

The quinoline-3-carbonitrile core (3-cyanoquinoline) presents a unique NMR signature due to the electron-withdrawing nature of the nitrile group at position 3 and the adjacent nitrogen atom.

  • Core Structure: The bicyclic system consists of a pyridine ring fused to a benzene ring.

  • Numbering: Nitrogen is position 1.[1][2] The carbon adjacent to N is C2.[1] The carbon bearing the nitrile is C3.[1] The bridgehead carbons are C4a and C8a.

  • Critical Challenge: Distinguishing between the unsubstituted core (H2 present) and 2-substituted derivatives (common in multicomponent syntheses like the Friedländer or Vilsmeier-Haack approaches).

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d

    
      is the preferred solvent.[1] Quinoline-3-carbonitriles are often sparingly soluble in CDCl
    
    
    
    due to their polarity and potential for
    
    
    -
    
    
    stacking. DMSO-d
    
    
    also prevents aggregation-induced line broadening.[1]
  • Concentration:

    • 
      H NMR:  5–10 mg in 0.6 mL solvent.[1]
      
    • 
      C NMR:  30–50 mg in 0.6 mL solvent.[1] High concentration is vital for detecting the quaternary nitrile carbon (C
      
      
      
      N) and the bridgehead carbons.[1]
Instrument Parameters (Recommended)
  • Pulse Sequence: Standard 1D proton and carbon with proton decoupling (e.g., zg30 and pg30 on Bruker systems).[1]

  • Relaxation Delay (D1):

    • 
      H:  1.0 s is usually sufficient.[1]
      
    • 
      C:  Increase D1 to 2.0–3.0 s . The nitrile carbon (C
      
      
      
      N) and the ipso-carbon (C3) have long spin-lattice relaxation times (
      
      
      ) due to the lack of attached protons. Short delays will suppress these signals.[1]
  • Scans (NS): Minimum 1024 scans for

    
    C to ensure the weak quaternary signals are distinguishable from noise.
    

H NMR Analysis: The Diagnostic Singlets

The most critical validation of the quinoline-3-carbonitrile core is the identification of protons on the heterocyclic ring (H2 and H4).

Scenario A: Unsubstituted Position 2 (The "Open" Core)

If the synthesis targets the core 3-cyanoquinoline without substitution at C2:

  • H2 Proton (

    
     ~9.2 - 9.5 ppm):  This is the most downfield signal in the spectrum.[1] It appears as a singlet  (or fine doublet due to long-range coupling).[1] It is deshielded by both the adjacent Nitrogen (electronegative) and the C3-Cyano group (anisotropic/inductive withdrawing).[1]
    
  • H4 Proton (

    
     ~8.8 - 9.1 ppm):  Appears as a sharp singlet .[1] It is deshielded by the aromatic ring current and the C3-CN group but is slightly upfield of H2.[1]
    
Scenario B: 2-Substituted Derivatives (e.g., 2-Amino, 2-Methyl)

This is the most common medicinal chemistry scenario (e.g., from malononitrile condensations).[1]

  • Loss of H2: The downfield signal at >9.0 ppm disappears.

  • H4 Proton (

    
     ~8.3 - 8.8 ppm):  The H4 singlet remains but may shift upfield depending on the substituent at C2.[1] For 2-amino  derivatives, H4 is typically found around 8.4–8.6 ppm .[1]
    
  • Amino Group (-NH

    
    ):  If present, typically appears as a broad exchangeable singlet around 7.2–7.6 ppm  in DMSO-d
    
    
    
    .[1]
The Benzenoid Ring (H5–H8)

The protons on the fused benzene ring (positions 5, 6, 7,[1] 8) appear in the 7.5–8.2 ppm region.[1]

  • H8 (adjacent to N): Often distinct as a doublet (d) or multiplet at the higher end of this range (~8.0–8.2 ppm) due to the peri-effect of the nitrogen lone pair, though less pronounced than in quinoline itself due to the electron-withdrawing 3-CN.[1]

  • Coupling: H5 and H8 usually appear as doublets (

    
     Hz), while H6 and H7 appear as triplets (pseudo-triplets, actually ddd).[1]
    

C NMR Analysis: The Skeleton Verification

Carbon NMR provides the definitive proof of the nitrile group and the oxidation state of the ring.[1]

The Nitrile Carbon (C N)[1]
  • Shift:

    
     115 – 119 ppm .
    
  • Appearance: Short, low-intensity signal (quaternary).[1]

  • Differentiation: Distinguish this from the C3 ring carbon (see below).[1][3]

The Heterocyclic Ring Carbons
  • C2 (Azomethine):

    • Unsubstituted: Very downfield (

      
       148 – 152 ppm ).[1]
      
    • 2-Amino substituted: Shifted to

      
       158 – 160 ppm  (deshielded by N-attachment but also affected by resonance).
      
    • 2-Oxo (Quinolone): Carbonyl region (

      
       >160 ppm ).[1]
      
  • C4: Typically

    
     135 – 145 ppm .[1]
    
  • C3 (The "Ipso" Carbon): This is the ring carbon attached to the CN group.[1] It is often shielded relative to C2/C4, appearing at

    
     100 – 110 ppm .[1] This upfield shift is characteristic of carbons alpha to a nitrile group in conjugated systems (similar to the alpha-carbon in enaminonitriles).[1]
    

Summary Data Table

NucleusAssignmentChemical Shift (

, ppm) in DMSO-d

MultiplicityNotes

H
H2 9.2 – 9.5 Singlet (s)Absent in 2-substituted derivatives.

H
H4 8.4 – 9.0 Singlet (s)Diagnostic for the 3-substituted system.[1]

H
H5, H6, H7, H87.5 – 8.2m, d, tBenzenoid ring protons.

H
-NH

(if 2-amino)
7.2 – 7.6Broad sExchangeable with D

O.

C
-C

N
115 – 119 QuaternaryRequires long relaxation delay.[1]

C
C3 (Ring) 100 – 110 QuaternaryIpso to CN.[1] Distinctly upfield.

C
C2148 – 160CH or QuaternaryShift depends heavily on substituent.

C
C4135 – 145CH

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning a putative quinoline-3-carbonitrile derivative using NMR data.

NMR_Workflow Start Start: Purified Sample (DMSO-d6) CheckH1 1H NMR: Check 9.0 - 9.5 ppm Start->CheckH1 HasH2 Sharp Singlet Present? CheckH1->HasH2 PathUnsub Likely Unsubstituted Position 2 (Identify as H2) HasH2->PathUnsub Yes PathSub Likely 2-Substituted (Check for substituent signals) HasH2->PathSub No CheckH4 Check 8.3 - 9.0 ppm for H4 Singlet PathUnsub->CheckH4 PathSub->CheckH4 CN_Check 13C NMR: Check 115-119 ppm (Nitrile Carbon) CheckH4->CN_Check H4 Confirmed C3_Check 13C NMR: Check 100-110 ppm (C3 Ring Carbon) CN_Check->C3_Check Final Structure Confirmed: Quinoline-3-Carbonitrile Core C3_Check->Final

Caption: Logical workflow for confirming the quinoline-3-carbonitrile scaffold using 1H and 13C NMR markers.

Troubleshooting & Common Pitfalls

  • Missing Nitrile Peak: If the peak at ~116 ppm is missing in

    
    C NMR, the relaxation delay (D1) is likely too short.[1] Increase D1 to 3 seconds.
    
  • H2 vs H4 Confusion: In unsubstituted derivatives, H2 is more downfield than H4.[1] You can confirm this via HMBC : H4 will correlate to the bridgehead carbons (C4a/C8a), whereas H2 will correlate strongly to the Nitrogen-adjacent carbon (C8a) and the C3 carbon.[1]

  • Solvent Peaks: In DMSO-d

    
    , be aware of the solvent residual peak at 2.50 ppm (
    
    
    
    H) and 39.5 ppm (
    
    
    C).[1] Water usually appears around 3.33 ppm.[1]

References

  • Synthesis and NMR characterization of 2-amino-quinoline-3-carbonitriles

    • Source:[1]

    • Relevance: Provides specific shifts for 2-amino derivatives (H4 ~ 8.37 ppm).[1]

  • 13C NMR Chemical Shifts of Quinoline Derivatives

    • Source:

    • Relevance: Tabulated d
  • General 13C NMR Shifts for Nitriles

    • Source:[1]

    • Relevance: Confirmation of nitrile carbon shift range (115-120 ppm).
  • 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles Analysis

    • Source:[1]

    • Relevance: Detailed experimental shifts for complex fused quinoline-3-carbonitrile systems.

Sources

Application Note: 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile in Bosutinib Synthesis

[1]

Executive Summary

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is the foundational "A-ring/B-ring" scaffold for the 3-cyanoquinoline class of kinase inhibitors. Unlike fluoroquinolone antibiotics which typically feature a C3-carboxylic acid, this intermediate retains a C3-carbonitrile group, essential for the binding affinity of drugs like Bosutinib within the ATP-binding pocket of Src and Abl kinases. This guide outlines the robust synthesis of this intermediate and its conversion into the Active Pharmaceutical Ingredient (API).

Chemical Profile
PropertySpecification
Systematic Name 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
CAS Number 622369-38-4
Molecular Formula C₁₁H₇FN₂O₂
Molecular Weight 218.18 g/mol
Key Functional Groups C3-Nitrile (electrophilic activation), C7-Fluorine (leaving group for SNAr), C4-Carbonyl (tautomeric center)
Downstream API Bosutinib (Src/Abl Inhibitor)

Synthetic Pathway (Upstream Production)

The synthesis follows a modified Gould-Jacobs reaction , utilizing a thermal cyclization strategy to construct the quinolone core.[1]

Reagents & Materials[4][5][6][7][8][9]
  • Starting Material: 4-Fluoro-3-methoxyaniline (CAS 64465-53-8).

  • Condensation Agent: Ethyl (ethoxymethylene)cyanoacetate.

  • Solvent: Ethanol (for condensation), Dowtherm A or Diphenyl ether (for cyclization).

Protocol: Core Construction
  • Enamine Formation:

    • Charge a reactor with 4-Fluoro-3-methoxyaniline (1.0 eq) and Ethanol (5 vol).

    • Add Ethyl (ethoxymethylene)cyanoacetate (1.1 eq) dropwise at 25°C.

    • Heat to reflux (78°C) for 2–3 hours. Monitor by HPLC for consumption of aniline.

    • Cool to 0–5°C; filter the precipitated enamine intermediate. Dry under vacuum.

    • Checkpoint: The intermediate is Ethyl 2-cyano-3-((4-fluoro-3-methoxyphenyl)amino)acrylate.

  • Thermal Cyclization (Ring Closure):

    • Heat Dowtherm A (10 vol) to 250–260°C.

    • Slowly add the enamine intermediate portions to the hot solvent. Caution: Rapid ethanol evolution occurs.

    • Maintain temperature for 45–60 minutes.

    • Cool the mixture slowly to 25°C. The product, 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile , precipitates.

    • Filter and wash with hexane/ethanol to remove high-boiling solvent residues.

Critical Process Parameters (CPPs)
  • Temperature Control: Cyclization requires T > 240°C to overcome the activation energy barrier for aromatic substitution.

  • Addition Rate: Controlled addition prevents "flash" boiling of the byproduct (ethanol) which can cause reactor over-pressurization.

Downstream Application: Synthesis of Bosutinib

The transformation of the intermediate to Bosutinib involves three key chemical transformations: Chlorination , C4-Amination , and C7-Etherification .

Step 1: Chlorination (Activation)

The C4-oxo group is converted to a chloro- group, activating the position for nucleophilic attack.

  • Reagents: POCl₃ (Phosphorus oxychloride), catalytic DMF.

  • Reaction: Reflux the intermediate in POCl₃/Toluene at 100°C for 4 hours.

  • Product: 4-Chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile (CAS 622369-40-8).[2][3]

  • Note: Quench excess POCl₃ carefully into ice water; the product is water-insoluble.

Step 2: C4-Amination (Aniline Coupling)

This step introduces the "C-ring" of the drug.

  • Reagents: 2,4-Dichloro-5-methoxyaniline, Pyridine hydrochloride (catalyst), 2-Ethoxyethanol (solvent).

  • Protocol:

    • Suspend the 4-Chloro intermediate (1.0 eq) and the aniline (1.1 eq) in 2-Ethoxyethanol.

    • Heat to 80–90°C for 6 hours.

    • The reaction proceeds via SNAr mechanism. The product precipitates as the hydrochloride salt.

    • Neutralize with aqueous NaHCO₃ to isolate the free base: 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile .

Step 3: C7-Etherification (Side Chain Attachment)

The final step displaces the C7-Fluorine with a solubilizing piperazine tail. This is the most sensitive step due to potential competition from the nitrile group (hydrolysis).

  • Reagents: 3-(4-Methyl-1-piperazinyl)-1-propanol, Sodium Hydride (NaH) or Potassium t-butoxide.

  • Protocol:

    • Generate the alkoxide: Dissolve the alcohol (3.0 eq) in dry DMF/NMP and treat with NaH (3.0 eq) at 0°C.

    • Add the C4-substituted intermediate from Step 2.

    • Heat to 110–120°C for 4–8 hours.

    • Mechanistic Insight: The high electron deficiency of the quinoline ring (enhanced by the C3-CN and C4-amino groups) makes the C7-F bond highly labile to nucleophilic aromatic substitution (SNAr).

    • Purification: Quench with water, extract, and recrystallize from methanol/isopropyl acetate to yield Bosutinib .

Visualized Workflows

Diagram 1: Synthetic Pathway for Bosutinib

BosutinibSynthesisStart4-Fluoro-3-methoxyaniline(CAS 64465-53-8)Intermediate1Enamine IntermediateStart->Intermediate1Condensation(EtOH, Reflux)Reagent1Ethyl (ethoxymethylene)cyanoacetateReagent1->Intermediate1Core7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile(CAS 622369-38-4)Intermediate1->CoreGould-Jacobs Cyclization(Dowtherm A, 250°C)Chloro4-Chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile(CAS 622369-40-8)Core->ChloroPOCl3, ChlorinationAnilineCoupled4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-derivativeChloro->AnilineCoupledSnAr (C4)2,4-dichloro-5-methoxyanilineBosutinibBosutinib (API)(CAS 380843-75-4)AnilineCoupled->BosutinibSnAr (C7)3-(4-methylpiperazin-1-yl)propanolNaH, 110°C

Caption: Step-wise synthesis from aniline precursor to Bosutinib API via the key 3-carbonitrile intermediate.

Diagram 2: C7-Fluorine Displacement Mechanism

SnArMechanismSubstrate7-Fluoro-Substrate(Electrophile)MeisenheimerMeisenheimer Complex(Transition State)Substrate->MeisenheimerNucleophilic Attack at C7NucleophileAlkoxide Anion(R-O-)Nucleophile->MeisenheimerProduct7-Alkoxy-Product(Bosutinib Core)Meisenheimer->ProductRestoration of AromaticityLeavingGroupFluoride Ion (F-)Meisenheimer->LeavingGroupElimination

Caption: Mechanism of the critical SNAr reaction at Position 7, facilitated by the electron-withdrawing C3-CN group.

Analytical Control & Troubleshooting

ParameterMethodAcceptance CriteriaTroubleshooting
Purity (HPLC) C18 Column, ACN/Water gradient> 98.5% AreaIf <98%, recrystallize from DMF/MeOH.
Water Content Karl Fischer< 0.5% w/wHigh water content hydrolyzes POCl₃ in Step 1. Dry at 60°C.
Fluoride Loss 19F-NMRDisappearance of signal at ~ -120 ppmIncomplete reaction in Step 3? Increase Temperature or Base equivalents.
Nitrile Hydrolysis IR SpectroscopyPeak at ~2220 cm⁻¹ (CN stretch)Loss of peak indicates hydrolysis to amide/acid. Ensure anhydrous conditions in Step 3.

Safety & Handling

  • POCl₃: Highly corrosive and reacts violently with water. Use strictly anhydrous glassware and quench into ice slowly.

  • Dowtherm A: High boiling point (258°C). Ensure reactor seals are rated for high-temperature operations to prevent vapor leaks.

  • HF Generation: While the leaving group is Fluoride, acidic workups can generate trace HF. Use glass-lined reactors or Hastelloy for acidic steps.

References

  • Preparation of 7-substituted-3-quinolinecarbonitriles. Google Patents. US Patent 6,780,996 B2. Accessed Feb 2026.

  • A New and Practical Synthesis of Bosutinib Intermediate. Heterocycles. 2014; 89(8): 1885.

  • Bosutinib (SKI-606) Synthesis and Structure. PubChem. CID 12150703 (Intermediate Data).

  • Process for the preparation of 4-anilino-3-quinolinecarbonitriles. World Intellectual Property Organization. WO2005021554.[4]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final compound. We will delve into the mechanistic underpinnings of the reaction, provide field-proven troubleshooting strategies, and offer detailed protocols to streamline your experimental workflow.

Introduction: The Synthetic Challenge

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a key intermediate in the development of various pharmaceutical agents, particularly kinase inhibitors.[1][2] Its synthesis, most commonly achieved via a modified Gould-Jacobs reaction, presents several well-documented challenges that can significantly impact yield and purity.[3][4] The primary hurdles are the high-temperature thermal cyclization step, which is often plagued by tar formation, and the purity of the preceding enamine intermediate. This guide provides a systematic approach to overcoming these obstacles.

Core Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis is typically a two-step process starting from 4-fluoro-3-methoxyaniline. The first step is a condensation reaction to form an enamine intermediate, which is then cyclized at high temperature.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Common Pitfall A 4-Fluoro-3-methoxyaniline C Intermediate: Ethyl 2-cyano-3-((4-fluoro-3-methoxyphenyl)amino)acrylate A->C Nucleophilic addition-elimination B Ethyl 2-cyano-3-ethoxyacrylate (or similar malonate derivative) B->C D Final Product: 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile C->D High Temp (>250 °C) 6π-electrocyclization in Diphenyl Ether E Tar Formation & Decomposition C->E Side Reactions (High Temp)

Caption: The Gould-Jacobs pathway for the target quinolone.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield in this synthesis?

A: The thermal cyclization (Step 2) is unequivocally the most critical and yield-determining step. While the initial condensation is typically high-yielding, the harsh conditions required for cyclization (often >250 °C) can lead to significant thermal decomposition of the intermediate and product, resulting in the formation of intractable tar and a dramatic loss of material.[5][6] Optimizing this step provides the greatest opportunity for yield improvement.

Q2: My cyclization reaction mixture turns dark brown or black almost immediately upon heating. Is this normal, and what causes it?

A: While a slight darkening of the solution is expected, the rapid formation of a black, viscous mixture is a clear indicator of extensive decomposition and tarring. This is a common side reaction in high-temperature quinoline syntheses.[5] It is caused by the polymerization of reactants and intermediates under the harsh thermal conditions. Key factors contributing to this include impurities in the enamine intermediate, localized overheating, and excessively long reaction times.

Q3: Are there alternatives to using high-boiling solvents like Diphenyl Ether for the cyclization?

A: Yes, modern methodologies have shown that microwave-assisted synthesis can be a highly effective alternative.[7] Microwave heating allows for rapid and uniform heating to the target temperature, significantly reducing the overall reaction time from hours to minutes. This drastic reduction in heating duration minimizes the window for thermal decomposition, often leading to cleaner reactions and improved yields.[6] If microwave equipment is unavailable, Dowtherm A is a common alternative to diphenyl ether, but the fundamental challenge of thermal degradation remains.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area 1: Condensation & Intermediate Formation

Q: My condensation reaction is slow or incomplete, and TLC analysis shows significant unreacted 4-fluoro-3-methoxyaniline. How can I drive the reaction to completion?

A: An incomplete condensation reaction is typically due to insufficient temperature or the presence of moisture.

  • Causality: The reaction is a nucleophilic addition-elimination where the aniline nitrogen attacks the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol.[8] This process requires thermal energy to overcome the activation barrier. Water can hydrolyze the ethoxyacrylate starting material, reducing its availability.

  • Solutions:

    • Temperature & Time: Ensure the reaction is heated appropriately. A common protocol involves refluxing in a solvent like toluene or simply heating the neat reactants at 100-130 °C for 1-2 hours.[9][10] Monitor the reaction by TLC until the aniline spot has disappeared.

    • Reagent Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the malonate derivative to ensure the complete consumption of the more valuable aniline.

    • Removal of Byproduct: The reaction produces ethanol. Removing it as it forms can help drive the equilibrium towards the product. If running the reaction neat, this can be achieved by applying a vacuum after an initial heating period.[9]

    • Purity of Reagents: Ensure both the aniline and the malonate derivative are pure and anhydrous. Impurities can inhibit the reaction.[11]

Q: After the condensation step, I observe a solid product. Should I purify it before the cyclization?

A: Absolutely. This is a critical, yet often overlooked, step for achieving a high-yield cyclization.

  • Causality: The crude enamine intermediate may contain unreacted starting materials or small amounts of side products. These impurities can act as catalysts for decomposition at the high temperatures used for cyclization, promoting tar formation.[11]

  • Protocol: Intermediate Purification

    • After the condensation reaction is complete, cool the mixture to room temperature.

    • Add a non-polar solvent like hexanes or petroleum ether to the crude mixture. This will cause the enamine intermediate to precipitate as a solid.

    • Stir the slurry for 30 minutes, then collect the solid by filtration.

    • Wash the solid thoroughly with cold hexanes to remove any residual starting materials.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure, crystalline intermediate. Dry thoroughly under vacuum. Using this purified intermediate is key to a clean cyclization.

Problem Area 2: Thermal Cyclization

Q: My primary issue is low yield (<30%) in the cyclization step due to excessive tar formation. How can I mitigate this?

A: This is the most common failure mode. The solution lies in a multi-faceted approach focused on purity, temperature control, and reaction time.

  • Causality: As previously stated, tarring is thermal decomposition. The 6-electron electrocyclization has a high activation energy, requiring temperatures where side reactions become competitive.[9]

  • Troubleshooting Workflow:

G start Low Yield / High Tar in Cyclization q1 Was the enamine intermediate purified by recrystallization? start->q1 step1 ACTION: Purify intermediate via recrystallization. This is critical. q1->step1 No q2 What was the reaction temperature and time? q1->q2 Yes ans1_no No ans1_yes Yes step1->q2 step2 ACTION: Reduce temperature to 250-255 °C. Monitor by TLC and stop reaction as soon as intermediate is consumed. q2->step2 Too high/long q3 How was the intermediate added to the hot solvent? q2->q3 Optimal ans2_high >260 °C or >1 hr ans2_ok ~250-255 °C, 30-60 min step2->q3 step3 ACTION: Add the intermediate in small portions to the pre-heated solvent to maintain constant temperature and minimize local cooling. q3->step3 All at once end Improved Yield & Purity Achieved q3->end Portion-wise ans3_all All at once ans3_portion Portion-wise step3->end

Caption: Troubleshooting workflow for the thermal cyclization step.

Q: The solid product crashes out of the hot diphenyl ether during the reaction, which stops the magnetic stirrer. What can I do?

A: This indicates that the product's solubility in the reaction solvent is low, even at high temperatures, and its concentration is exceeding the saturation point.

  • Causality: The planar, hydrogen-bonded structure of the 4-quinolone product can make it less soluble than the enamine intermediate.

  • Solutions:

    • Increase Solvent Volume: The simplest solution is to use more diphenyl ether. A typical starting point is 5-10 mL of solvent per gram of intermediate.[9] You may need to increase this to 15-20 mL/g.

    • Mechanical Stirring: For larger-scale reactions (>5 g), a magnetic stirrer may not be sufficient. Employing an overhead mechanical stirrer provides more torque and can handle the formation of a thick slurry.

    • Alternative Solvent: While less common, a solvent mixture or an alternative like Dowtherm A might offer slightly different solubility profiles. However, increasing the solvent volume is the most reliable approach.

Problem Area 3: Product Purification

Q: How do I efficiently remove the high-boiling diphenyl ether and purify the final product after the cyclization reaction?

A: This requires a specific workup procedure to first remove the solvent and then purify the crude product away from the tar.

  • Causality: Diphenyl ether is non-volatile and water-immiscible, making a standard aqueous workup and extraction difficult. The product needs to be precipitated and washed free of the solvent.

  • Protocol: Product Isolation and Purification

    • Allow the reaction mixture to cool to approximately 80-100 °C. Caution: Do not let it cool to room temperature, as the diphenyl ether will solidify (m.p. ~26 °C), trapping the product.

    • While still warm and stirrable, slowly pour the reaction mixture into a large volume of vigorously stirred hexanes or petroleum ether (at least 10-20 times the volume of the diphenyl ether).

    • The product will precipitate as a solid (often brownish). The diphenyl ether and some non-polar impurities will remain in the hexanes.

    • Stir the resulting slurry for 1-2 hours to ensure thorough washing.

    • Collect the crude solid by filtration and wash it extensively with more hexanes until the odor of diphenyl ether is gone.

    • The resulting crude solid can then be purified by recrystallization from a high-boiling polar solvent like DMF, DMAc, or acetic acid.

Optimized Experimental Protocols

Protocol 1: Synthesis of Intermediate (Ethyl 2-cyano-3-((4-fluoro-3-methoxyphenyl)amino)acrylate)
  • In a round-bottom flask, combine 4-fluoro-3-methoxyaniline (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

  • Heat the mixture with stirring at 110-120 °C for 1.5 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the aniline is consumed.

  • Cool the mixture to room temperature. The crude product should solidify.

  • Add hexanes (approx. 10 mL per gram of aniline) and stir the slurry for 30 minutes.

  • Filter the solid and wash with cold hexanes.

  • Recrystallize the solid from hot ethanol, cool to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the pure, crystalline product by filtration and dry under vacuum. Expect yields of 85-95%.

Protocol 2: Optimized Thermal Cyclization
  • To a flask equipped with a reflux condenser and a mechanical stirrer, add diphenyl ether (15 mL per gram of intermediate).

  • Heat the diphenyl ether to 250-255 °C.

  • Once the temperature is stable, add the purified and dried enamine intermediate from Protocol 1 in small portions over 15-20 minutes, ensuring the temperature does not drop below 245 °C.

  • Maintain the reaction temperature at 250-255 °C for 30-45 minutes. Monitor the reaction by TLC (e.g., 10:1 DCM:Methanol) by taking small aliquots.

  • Once the intermediate is consumed, immediately stop heating.

  • Proceed with the purification as described in Protocol 3.

Data Summary: Impact of Cyclization Parameters

The following table summarizes the typical effects of key variables on the thermal cyclization step.

ParameterSub-Optimal ConditionExpected OutcomeOptimized ConditionExpected Outcome
Intermediate Purity Used crudeHigh tar, Yield < 30%RecrystallizedMinimal tar, Yield > 70%
Temperature > 260 °CRapid decomposition, dark tar250-255 °CControlled cyclization
< 240 °CIncomplete or no reaction
Reaction Time > 90 minutesIncreased decomposition of product30-60 minutesHigh conversion, less degradation
Solvent Volume 5 mL/gProduct may precipitate, poor stirring15 mL/gHomogeneous slurry, good stirring

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Patel, V. M., & Desai, K. R. (2013). An efficient and high-yielding protocol for the synthesis of quinoline derivatives under solvent-free conditions. Journal of the Serbian Chemical Society, 78(9), 1275-1282. [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49–63. [Link]

  • Tsou, H. R., et al. (2001). 6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases with potent antitumor activity. Journal of Medicinal Chemistry, 44(17), 2719–2734. [Link]

  • Magdolen, P., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(16), 3583. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

  • Lange, J. H. M., et al. (2001). Microwave-assisted Gould–Jacobs and Conrad–Limpach–Knorr reactions for the synthesis of 4-hydroxyquinolines. Tetrahedron Letters, 42(8), 1367-1369. [Link]

Sources

overcoming solubility issues of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile Context: Key Intermediate for Src/Abl Kinase Inhibitors (e.g., Bosutinib) Document ID: TS-QCN-SOL-001

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (hereafter referred to as Fmq-CN ).

As a researcher, you have likely encountered the "brick dust" phenomenon with this compound. It exhibits high crystallinity, a high melting point (>280°C), and negligible solubility in water and common organic solvents (alcohols, DCM) at neutral pH.

The Root Cause: Unlike standard fluoroquinolone antibiotics (e.g., Ciprofloxacin), Fmq-CN lacks the C-3 carboxylic acid and the C-7 piperazine ring that usually provide zwitterionic character and solubility. Instead, the electron-withdrawing nitrile (CN) group and the planar quinolone core create strong intermolecular


-

stacking and hydrogen bonding networks, resulting in an exceptionally stable crystal lattice.

This guide provides the mechanistic protocols to overcome these thermodynamic barriers without compromising the chemical integrity of the nitrile group.

Critical Solubility Workflows

The Solvent Decision Matrix

Do not rely on trial-and-error. Use this logic flow to select the correct solvent system based on your downstream application.

SolubilityMatrix Start Application Goal Screening Biological Screening (Assays) Start->Screening Synthesis Chemical Synthesis (Derivatization) Start->Synthesis Purification Purification/Analysis (HPLC/Prep) Start->Purification DMSO 100% DMSO (Stock 10-20mM) Screening->DMSO Standard DMF_DMA DMF or DMAc (+ Heat) Synthesis->DMF_DMA Anhydrous Rxn Alk_Aq Alkaline Aqueous (pH > 11, Cold) Synthesis->Alk_Aq Aq. Coupling (Rare) Warning CRITICAL: Avoid Protio-Solvents for Nucleophilic Rxns Synthesis->Warning Purification->DMSO Sample Injection TFA TFA/Acetonitrile (Acidic Modifier) Purification->TFA HPLC Mobile Phase

Figure 1: Solvent Selection Decision Matrix. Note the distinct separation between biological assay preparation (DMSO) and chemical synthesis (Aprotic polar solvents).

Mechanism of Solubilization: The pH Switch

The most effective way to dissolve Fmq-CN in aqueous media is by exploiting the acidity of the N-1 proton (Lactam-Lactim tautomerism).

  • The Mechanism: The electron-withdrawing nitrile group at C-3 increases the acidity of the N-1 proton.

  • The Strategy: Using a strong base (NaOH/KOH) removes this proton, creating a water-soluble anion.

  • The Danger Zone: The C-3 Nitrile is susceptible to hydrolysis under basic conditions, converting to the amide or carboxylic acid (a common impurity).

Mechanism Insoluble Neutral Form (Insoluble) Precipitate Soluble De-protonated Anion (Soluble) [N-1 Negative Charge] Insoluble->Soluble Fast Dissolution Base + Base (OH-) pH > 10.5 Base->Soluble Soluble->Insoluble + Acid (Re-precipitation) Hydrolysis Hydrolysis Impurity (Carboxylic Acid) Soluble->Hydrolysis Slow Degradation Heat + Heat (>40°C) Heat->Hydrolysis

Figure 2: The pH-Switch Mechanism. Solubility is achieved via deprotonation, but thermal energy triggers irreversible nitrile hydrolysis.

Troubleshooting Protocols

Protocol A: Safe Aqueous Dissolution (pH Switching)

Use this for preparing aqueous stock solutions where organic solvents (DMSO) are contraindicated.

  • Preparation: Suspend Fmq-CN in water (concentration < 10 mg/mL). It will remain a suspension.

  • Activation: Add 1.05 equivalents of 1M NaOH dropwise while stirring vigorously at room temperature (20-25°C) .

    • Note: Do NOT heat. Heating alkaline nitrile solutions accelerates hydrolysis to the acid [1].

  • Clarification: The solution should turn clear yellow. If haze remains, sonicate for 30 seconds.

  • Stabilization: Use immediately. If storage is required, flash freeze at -80°C. Do not store at 4°C for prolonged periods as CO2 absorption will lower pH and cause reprecipitation.

Protocol B: HPLC Sample Preparation

Common Issue: Peak tailing or carryover due to precipitation in the injector.

  • Diluent: Use a mixture of DMSO:Acetonitrile:Water (20:40:40) .

  • Modifier: Add 0.1% Formic Acid or TFA.

    • Why? While basic pH dissolves the bulk solid, acidic mobile phases are standard for quinolone separation to suppress silanol interactions. You must ensure the sample is fully dissolved in the high-organic diluent before it hits the acidic mobile phase stream.

  • Column Choice: Use a C18 column with high carbon load and end-capping (e.g., Agilent Poroshell or Waters BEH) to minimize tailing [2].

Frequently Asked Questions (FAQ)

Q1: I tried dissolving Fmq-CN in Methanol/Ethanol, but it stays as a suspension. Why? A: Fmq-CN has a rigid crystal lattice. Short-chain alcohols do not provide enough energy to break the


-stacking interactions. You must use dipolar aprotic solvents (DMSO, DMF, NMP) or the pH-switch method described in Protocol A.

Q2: My product turned into a carboxylic acid (COOH) instead of the nitrile (CN). What happened? A: You likely exposed the reaction to aqueous base at elevated temperatures. The C-3 nitrile is chemically sensitive. In the synthesis of Bosutinib, the conversion of the nitrile to the amide/acid is a known side reaction if the workup is too harsh [3]. Correction: Keep aqueous alkaline steps cold (<25°C) and brief.

Q3: Can I use cyclodextrins to improve solubility? A: Yes. Hydroxypropyl-


-cyclodextrin (HP-

-CD) can improve solubility for in vivo formulations, but it is generally not cost-effective for synthetic intermediates. For animal dosing, a suspension in 0.5% Methylcellulose/0.1% Tween 80 is the industry standard for this class of insoluble quinolones.

Q4: What is the pKa of this molecule? A: While the exact experimental pKa for Fmq-CN is rarely published, the N-1 proton in 3-cyano-4-quinolones typically has a pKa in the range of 10.5 – 11.5 [4]. This explains why weak bases (bicarbonate) fail to dissolve it, but strong bases (hydroxide) succeed.

Physicochemical Data Summary

PropertyValue / DescriptionImpact on Handling
Appearance Off-white to pale yellow powder"Brick dust" behavior; electrostatic.
Melting Point > 280°C (Decomposes)High lattice energy = Low solubility.
Solubility (Water) < 0.01 mg/mL (pH 7)Practically insoluble.
Solubility (DMSO) ~ 10-20 mg/mLPreferred solvent for stock solutions.
Solubility (0.1N NaOH) Soluble (> 5 mg/mL)Risk of hydrolysis if heated.
LogP (Predicted) ~ 1.5 - 2.0Moderate lipophilicity, but crystal packing dominates.

References

  • Boschelli, D. H., et al. (2004).[1] "7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as Dual Inhibitors of Src and Abl Kinases."[2] Journal of Medicinal Chemistry, 47(7), 1599-1601.[1] Link

  • Agilent Technologies. (2013). "Analyze Quinolone Residues in Milk with an Agilent Poroshell 120 Column." Application Note. Link

  • Mao, Y., et al. (2015). "New Synthetic Process for Bosutinib." Synthesis, 47(20), 3133-3138.[1] Link

  • Sanz-Nebot, V., et al. (1997).[3] "Acid-Base Behavior of Quinolones in Aqueous Acetonitrile Mixtures." Acta Chemica Scandinavica, 51, 896-903.[3] Link

Sources

Technical Support Center: Purification of 4-Oxo-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-oxo-quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established methodologies and expert experience, this resource provides troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format.

I. Common Purification Challenges & Troubleshooting

Q1: My 4-oxo-quinoline derivative has poor solubility in common chromatography solvents. How can I improve its solubility for purification?

A1: Poor solubility is a frequent hurdle. The polarity of 4-oxo-quinoline derivatives can vary widely based on their substitution. Here’s a systematic approach to address this:

  • Solvent Screening: Begin by conducting small-scale solubility tests with a range of solvents. Common choices for quinolinone derivatives include ethanol, methanol, acetone, ethyl acetate, dichloromethane/hexane mixtures, and acetonitrile.[1] For highly polar derivatives, consider more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as co-solvents.[2]

  • pH Adjustment: The basic nitrogen atom in the quinoline ring allows for pH-mediated solubility enhancement. In acidic conditions, protonation of the nitrogen forms a more polar, water-soluble salt.[2] Conversely, in its neutral, free-base form, the derivative will be more soluble in non-polar organic solvents.[2]

  • Co-solvent Systems: When a single solvent is insufficient, a co-solvent system can be highly effective.[2] A common strategy is to dissolve the compound in a minimal amount of a "strong" solvent (e.g., DMSO or DMF) and then dilute it with a "weaker" solvent in which it is less soluble to the point of near-precipitation. This solution can then be loaded onto a chromatography column.

Experimental Protocol: Co-solvent Titration for Solubility Enhancement [2]

  • Weigh a small, representative sample of your crude 4-oxo-quinoline derivative into a vial.

  • Add a measured volume of your primary, weaker chromatography solvent (e.g., hexane/ethyl acetate mixture) and stir.

  • Gradually add a strong co-solvent (e.g., DMSO) dropwise while observing for dissolution.

  • Once the solid is fully dissolved, record the final solvent ratio. This provides a good starting point for your chromatography mobile phase.

Q2: I'm observing co-elution of my desired product with a closely related impurity during column chromatography. How can I improve the separation?

A2: Co-elution often occurs with structurally similar impurities, such as isomers. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Decrease Polarity: A less polar solvent system will generally increase the retention time of all compounds, providing a greater opportunity for separation.

    • Solvent Selectivity: Switching one of the mobile phase components can alter the selectivity of the separation. For instance, substituting methanol with acetonitrile in a reversed-phase system can lead to different elution orders.[3]

  • Modify the Stationary Phase:

    • Silica Gel Deactivation: For acidic or basic compounds that may interact strongly with the silica, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape and separation.[1]

    • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider other stationary phases like alumina or C18-functionalized silica for reversed-phase chromatography.

Troubleshooting Decision Tree for Co-elution:

Caption: Decision tree for troubleshooting co-elution.

Q3: My 4-oxo-quinoline derivative appears to be degrading on the silica gel column. What are the likely causes and solutions?

A3: Thermal instability or reactivity with the stationary phase can lead to degradation.

  • Thermal Lability: Some 4-oxo-quinoline derivatives can be sensitive to heat. The heat generated by the solvent moving through the silica bed can sometimes be enough to cause decomposition.

    • Solution: Consider running the column at a lower temperature, if feasible, or using a faster flow rate to minimize the residence time on the column.

  • Acidic Nature of Silica: Silica gel is inherently acidic and can catalyze the degradation of sensitive compounds.

    • Solution: Use deactivated silica gel by adding a small percentage of a base like triethylamine to the eluent.[1] Alternatively, for very sensitive compounds, a different stationary phase such as neutral alumina might be a better choice.

Q4: I am struggling to obtain crystals of my purified 4-oxo-quinoline derivative for X-ray analysis. What crystallization techniques should I try?

A4: Obtaining high-quality single crystals can be challenging. A systematic approach using various techniques is often necessary.[4]

  • Slow Evaporation: This is a simple and effective method. Dissolve your compound in a suitable solvent to near saturation, filter the solution, and allow the solvent to evaporate slowly in a loosely capped vial.[5]

  • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a "poor" solvent (precipitant). The slow diffusion of the poor solvent vapor into the solution of your compound can induce crystallization.[4]

  • Solvent Layering: Carefully layer a "poor" solvent on top of a solution of your compound in a "good" solvent. Slow diffusion at the interface can lead to crystal growth.

Crystallization TechniquePrincipleBest For
Slow Evaporation Gradually increasing solute concentration to supersaturation.[5]Thermally stable compounds with moderate volatility solvents.
Vapor Diffusion Slow diffusion of a precipitant vapor into the compound solution.[4]Small quantities of material; sensitive compounds.
Solvent Layering Slow mixing of a "good" solvent and a "poor" solvent at their interface.Compounds that are difficult to crystallize by other methods.

II. Advanced Purification Strategies

Q5: When should I consider using preparative HPLC instead of flash column chromatography?

A5: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful purification technique that offers higher resolution than traditional flash chromatography.[6] It is particularly advantageous in the following scenarios:

  • Separation of Closely Related Impurities: When impurities have very similar polarities to the desired product and cannot be separated by flash chromatography.

  • High Purity Requirements: For applications requiring very high purity, such as in late-stage drug development, preparative HPLC is often the method of choice.[6]

  • Chiral Separations: For separating enantiomers of chiral 4-oxo-quinoline derivatives, specialized chiral stationary phases are used in HPLC systems.[7][8]

Workflow for Method Development from Analytical to Preparative HPLC:

HPLC_Workflow cluster_analytical Analytical Scale cluster_prep Preparative Scale A Develop Analytical HPLC Method (Scouting Gradients) B Optimize Selectivity (Solvent, pH, Additives) A->B C Determine Loading Capacity B->C D Scale Up Gradient and Flow Rate C->D Scale-Up Calculation E Perform Preparative Run D->E F Fraction Collection E->F G Analysis and Pooling of Pure Fractions F->G

Caption: Workflow for scaling up from analytical to preparative HPLC.

Q6: My 4-oxo-quinoline derivative is chiral. What are the common strategies for enantioseparation?

A6: The separation of enantiomers is crucial as they often exhibit different biological activities.[7]

  • Chiral HPLC: This is the most common method. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

  • Chiral Derivatization: In this indirect approach, the racemic mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography techniques.[9][10]

  • Capillary Electrophoresis (CE): This technique can also be used for chiral separations, often with the addition of a chiral selector to the buffer.[8]

III. Frequently Asked Questions (FAQs)

Q7: I have a baseline spot on my TLC plate. What is it likely to be?

A7: A spot at the baseline on a silica gel TLC plate typically indicates a very polar compound. In the context of 4-oxo-quinoline synthesis, this is often the unreacted starting material, such as a 4-hydroxy-quinolin-2-one, which is significantly more polar than the desired product.[1]

Q8: How can I remove a very polar starting material from my crude product before chromatography?

A8: An acidic-basic extraction is a highly effective method. If your starting material has an acidic proton (like a phenolic hydroxyl group), you can dissolve the crude product in an organic solvent and wash it with a dilute aqueous base (e.g., 1M NaOH). The acidic starting material will be deprotonated and move into the aqueous layer, while your less polar product remains in the organic layer.[1]

Q9: Can I use recrystallization as the sole purification method?

A9: Recrystallization can be a very effective purification technique, especially if the crude product is a solid and the impurities are present in small amounts or have very different solubility profiles.[1] The key is to find a suitable solvent or solvent system where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.[4]

Experimental Protocol: Small-Scale Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of your crude product into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene) dropwise while heating and agitating until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • Observe which solvent yields the best quality and quantity of crystals.

IV. References

  • Ali, I., et al. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science, 40(14), 2863-2882. Available from: [Link]

  • Wei, S., et al. (2009). Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 45(6), 714-716.

  • Teledyne LABS (n.d.). The Power of Preparative HPLC Systems. Available from: [Link]

  • SIELC Technologies (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Available from: [Link]

  • Nemes, A., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5194. Available from: [Link]

  • Abonia, R., et al. (2021). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 26(9), 2495. Available from: [Link]

  • Labcompare (2022). LABTips: Preparative HPLC for Purification Workflows. Available from: [Link]

  • Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry, 35, 1855-1861. Available from: [Link]

  • Taros Chemicals (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Available from: [Link]

  • Raffiunnisa, et al. (2023). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. ResearchGate. Available from: [Link]

  • Vavrek, M. T., & Weisburger, J. H. (1990). Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative. Cancer Letters, 51(1), 79–83. Available from: [Link]

  • Org. Synth. (2019). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Ali, I., et al. (2017). Chiral separation of four fluoroquinolone compounds using capillary electrophoresis with hydroxypropyl-β-cyclodextrin as chiral selector. ResearchGate. Available from: [Link]

  • ResearchGate (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Available from: [Link]

  • Giebultowicz, J., et al. (2019). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules, 24(18), 3296. Available from: [Link]

  • Szychta, M., & Janecka, A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(15), 4976. Available from: [Link]

  • de Souza, M. V. N., et al. (2018). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 23(11), 2969. Available from: [Link]

  • Google Patents (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method. Available from:

  • Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(40), 23899–23922. Available from: [Link]

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • The Royal Society of Chemistry (n.d.). Separation, purification and identification of the components of a mixture. Available from: [Link]

  • Al-Jaff, A. O. (2019). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Global Pharma Technology, 11(04), 1-11.

  • Pharmaffiliates (n.d.). Quinoline-impurities. Available from: [Link]

  • Teledyne ISCO (2012). Purification of Alkaloids. Available from: [Link]

  • ResearchGate (n.d.). Thermodynamics of the Sorption of Quinoline Derivatives, 1,2,3,4-Tetrahydroquinoline and Pyridazino[4,5-c]Quinoline Under Conditions of RP HPLC. Available from: [Link]

  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 13(5), 459–471. Available from: [Link]

  • Song, R., et al. (2024). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Molecules, 29(1), 108. Available from: [Link]

  • Wikipedia (n.d.). Metal–organic framework. Available from: [Link]

  • An, J.-C., et al. (2020). Study of Quinoline Insoluble (QI) Removal for Needle Coke-Grade Coal Tar Pitch by Extraction with Fractionalized Aliphatic Solvents and Coke Formation Thereof. Processes, 8(3), 329. Available from: [Link]

Sources

scaling up the synthesis of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support & Scale-Up Guide: 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Executive Summary & Chemical Context

You are navigating the scale-up of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile , a critical "scaffold" intermediate often employed in the synthesis of third-generation EGFR inhibitors (e.g., Pelitinib analogs) and fluoroquinolone antibiotics.

Unlike standard Gould-Jacobs syntheses that target the carboxylate (using EMME), your target is the 3-carbonitrile . This requires the use of Ethyl (ethoxymethylene)cyanoacetate (EMCA) . The presence of the nitrile group introduces unique challenges regarding thermal stability and hydrolysis during the high-temperature cyclization phase.

This guide replaces generic protocols with a "Technical Support Center" format, addressing the specific failure modes observed in kilo-lab and pilot-plant environments.

Reaction Workflow & Logic Map

The following diagram visualizes the critical path and decision nodes for the synthesis.

G cluster_0 Phase 1: Condensation cluster_1 Phase 2: Thermal Cyclization (Gould-Jacobs) cluster_2 Phase 3: Workup & Purification SM1 4-Fluoro-3-methoxyaniline (Starting Material) Intermediate Enamine Intermediate (Acrylate) SM1->Intermediate Toluene/EtOH, 110°C - EtOH removal Reagent Ethyl (ethoxymethylene)cyanoacetate (EMCA) Reagent->Intermediate Dowtherm Dowtherm A (250-260°C) Intermediate->Dowtherm Slow Addition Issue2 Issue: Regioisomer (5-OMe) Intermediate->Issue2 Check SM Purity Cyclized Crude 4-Oxo-quinoline-3-CN Dowtherm->Cyclized - EtOH (Vapor) Ring Closure Precip Precipitation (Cool to 80°C, add Hexane) Cyclized->Precip Issue1 Issue: Low Yield / Uncyclized Cyclized->Issue1 Check Temp Filter Filtration & Wash (EtOH/Hexane) Precip->Filter Final Pure Product (>98% HPLC) Filter->Final

Caption: Optimized Gould-Jacobs workflow for 3-carbonitrile synthesis, highlighting critical thermal transitions.

Technical Support Center: Troubleshooting & FAQs

This section addresses specific "tickets" likely to be raised during scale-up.

Ticket #001: "I am seeing a persistent impurity at RRT 0.85 in the cyclization step. It won't convert."

Diagnosis: This is likely the uncyclized enamine intermediate . Root Cause: Inefficient removal of ethanol. The cyclization is an equilibrium process driven by the loss of ethanol. If the reaction vessel is sealed too tightly or the reflux condenser is too efficient, ethanol stays in the system, preventing ring closure. Solution:

  • Temperature: Ensure the internal temperature is >245°C . The boiling point of Dowtherm A is ~258°C. You must be near this limit.

  • Venting: Use a Dean-Stark trap or a distillation head to actively remove the ethanol generated during cyclization. Do not simply reflux.

  • Sparging: For larger reactors (>50L), a gentle nitrogen sparge can help sweep ethanol vapor out of the viscous reaction mass.

Ticket #002: "My product is contaminated with a regioisomer. How do I remove it?"

Diagnosis: Formation of the 5-methoxy-6-fluoro isomer (improper ring closure) or starting material contamination. Technical Insight:

  • Starting Material Logic: You must start with 4-Fluoro-3-methoxyaniline . The cyclization prefers the position para to the activating methoxy group (Position 6 of the aniline ring). This yields the desired 7-Fluoro-6-methoxy quinoline.[1]

  • Regio-control: The ortho position (between F and OMe) is sterically crowded and electronically less favorable. If you see >2% regioisomer, check the heating ramp rate . Protocol Adjustment:

  • Fast Addition: Add the enamine intermediate to the pre-heated Dowtherm A (250°C) rapidly (but safely). "Dump" addition favors the kinetic product (the desired para-closure) over the thermodynamic equilibration that might lead to other pathways.

  • Purification: The desired isomer is significantly less soluble in ethanol/DMF mixtures than the regioisomer. A hot slurry wash in DMF (100°C) followed by cooling is usually sufficient to upgrade regio-purity from 95% to >99%.

Ticket #003: "The reaction mixture turned into a solid black rock in the reactor. We can't stir."

Diagnosis: Thermal polymerization or insufficient solvent volume (Concentration limit exceeded). Standard: Synthesis of 4-oxo-quinolines requires high dilution due to their insolubility. Corrective Action:

  • Concentration: Maintain a solvent-to-solute ratio of at least 10:1 (v/w) (10 mL Dowtherm per 1 g intermediate).

  • Stirring: Use a high-torque anchor impeller. Magnetic stirring will fail at scales >10g.

  • Recovery: If solidified, reheat the reactor to 200°C to soften the mass, then dilute with additional hot Dowtherm A before attempting to drain.

Ticket #004: "The nitrile peak in IR/NMR is weak, and we see an amide peak."

Diagnosis: Hydrolysis of the 3-carbonitrile to the 3-carboxamide. Root Cause: Moisture in the Dowtherm A or the starting reagents. At 250°C, even trace water acts as a super-nucleophile. Prevention:

  • Dry Solvents: Dowtherm A must be dry.

  • Atmosphere: Maintain a strict inert atmosphere (Nitrogen/Argon) throughout the high-temperature step.

  • Reagent Quality: Ensure the EMCA reagent is free of acid impurities, which catalyze hydrolysis.

Experimental Protocol: The "Self-Validating" Method

This protocol is designed for a 100g Scale batch.

Step 1: Enamine Formation (Condensation)
  • Charge a 2L reactor with 4-Fluoro-3-methoxyaniline (100.0 g, 0.71 mol) and Toluene (500 mL).

  • Add Ethyl (ethoxymethylene)cyanoacetate (EMCA) (132.0 g, 0.78 mol, 1.1 eq).

  • Heat to reflux (110°C) with a Dean-Stark trap.

  • Monitor: Collect the theoretical volume of ethanol (~41 mL). Reaction is complete when SM is <1% by HPLC.

  • Isolate: Cool to 20°C. The intermediate usually precipitates. Filter and wash with cold toluene. Dry at 50°C.

    • Checkpoint: Yield should be >90%. Appearance: Off-white to yellow solid.

Step 2: Gould-Jacobs Cyclization
  • Charge a 5L reactor with Dowtherm A (1.5 L) and heat to 255°C (Internal temp).

  • Slurry the intermediate from Step 1 in warm Dowtherm A (500 mL) or add as a solid in portions.

    • Critical: Maintain internal temp >245°C during addition.

  • Hold at 255°C for 45–90 minutes. Monitor for the disappearance of the intermediate.

  • Workup:

    • Cool slowly to 80°C. The product will crystallize out.

    • Add n-Heptane (1.0 L) slowly to complete precipitation and dilute the viscous Dowtherm.

    • Cool to 20°C and stir for 2 hours.

  • Filtration: Filter the solids.

    • Wash 1: Toluene (removes Dowtherm).

    • Wash 2: Acetone (removes colored impurities).

  • Drying: Vacuum oven at 60°C.

Data Summary & Solvents

ParameterSpecification / Recommendation
Starting Material 4-Fluoro-3-methoxyaniline (CAS: 63489-71-1)
Reagent Ethyl (ethoxymethylene)cyanoacetate (CAS: 94-05-3)
Target Product 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Cyclization Solvent Dowtherm A (Diphenyl ether / Biphenyl eutectic)
Critical Temp 250°C - 260°C
Typical Yield 75% - 85% (Overall)
Appearance Tan to light brown powder
Solubility Insoluble in water, alcohols.[2] Soluble in hot DMF, DMSO, TFA.

References

  • Wissner, A., et al. (2003).[3] "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63.[3]

    • Context: Primary reference for the synthesis of the 3-carbonitrile quinoline core used in EGFR inhibitors.
  • Gould, R. G., & Jacobs, W. A. (1939).[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

    • Context: The foundational methodology for the thermal cyclization process.[4]

  • Grohe, K. (1989). "The chemistry of the quinolones." Die Makromolekulare Chemie, 190, 1-25. (Review of Quinolone Antibiotics Synthesis).

Sources

Navigating the Stability of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of this compound throughout its storage and handling. As a critical intermediate or active pharmaceutical ingredient, maintaining its stability is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to mitigate degradation risks.

Introduction: Understanding the Compound's Sensitivities

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile belongs to the quinolone class of compounds, known for their broad biological activities. The specific functional groups on this molecule—a fluoro group, a methoxy group, a 4-oxo moiety, and a 3-carbonitrile group—each contribute to its chemical reactivity and potential degradation pathways. Understanding these will empower you to implement appropriate storage and handling strategies. The primary degradation concerns for this molecule are hydrolysis, photodegradation, and oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Visual signs of degradation can include a change in color of the solid material (e.g., from white/off-white to yellow or brown) or the formation of particulates in a solution. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which can identify and quantify the parent compound and its degradation products.[1][2][3][4][5][6]

Q2: What are the ideal short-term and long-term storage conditions?

A2: For optimal stability, refer to the summary table below. In general, storing the compound in a desiccated, dark environment at low temperatures is crucial.

Q3: Can I store the compound in a solution?

A3: Storing the compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation. If you must store it in solution for a short period, use an anhydrous, aprotic solvent and store it at -20°C or below, protected from light. It is advisable to prepare solutions fresh for each experiment.

Q4: How susceptible is this compound to photodegradation?

A4: Fluoroquinolones as a class are known to be susceptible to photodegradation.[7][8] The quinolone ring system can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products. Therefore, it is imperative to protect the compound from light at all times by using amber vials or by wrapping containers in aluminum foil.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions based on an understanding of the underlying chemical principles.

Observed Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Loss of potency or inconsistent results in biological assays. Degradation of the compound due to improper storage or handling.1. Verify Compound Integrity: Analyze a sample of your stored compound using a validated stability-indicating HPLC or UPLC-MS/MS method. This will confirm the purity and identify any degradation products.[2][4][5][6] 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture. Refer to the storage conditions table below. 3. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare solutions fresh from the solid material for each experiment.
Appearance of new peaks in chromatogram during analysis. Formation of degradation products.1. Characterize Degradants: If your analytical method allows, determine the mass of the new peaks to hypothesize their structures. Common degradation pathways include hydrolysis of the nitrile group to an amide or carboxylic acid, or O-demethylation of the methoxy group.[9][10][11] 2. Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions. This will help to create a degradation profile for your compound.
Solid material has changed color. This is a strong indicator of degradation, likely due to oxidation or photodegradation.1. Do Not Use: Discard the discolored material as its purity is compromised. 2. Re-evaluate Storage: Ensure your storage container is airtight and opaque. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Key Degradation Pathways

Understanding the potential chemical transformations of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is essential for preventing its degradation. The following diagram illustrates the most probable degradation pathways.

G parent 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile hydrolysis_amide Hydrolysis Product (Amide) parent->hydrolysis_amide Mild H₂O (acid/base) demethylation O-Demethylation Product parent->demethylation Oxidation/Enzymatic photodegradation Photodegradation Products parent->photodegradation Light (UV) hydrolysis_acid Hydrolysis Product (Carboxylic Acid) hydrolysis_amide->hydrolysis_acid H₂O (acid/base)

Caption: Predicted degradation pathways for the target compound.

Recommended Storage Conditions

Condition Solid Form In Solution (Short-term)
Temperature -20°C (long-term) or 2-8°C (short-term)≤ -20°C
Atmosphere Inert gas (Argon or Nitrogen) recommendedInert gas overlay recommended
Light Protect from light (amber vial or foil wrap)Protect from light (amber vial or foil wrap)
Moisture Store with a desiccantUse anhydrous solvents

Detailed Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for developing a stability-indicating HPLC method to assess the purity of your compound.

Objective: To separate the parent compound from its potential degradation products.

Materials:

  • 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column

  • HPLC system with UV or DAD detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for the optimal wavelength using a DAD detector; if unavailable, use a wavelength around the λmax of the compound (typically in the UV range for quinolones).

    • Column Temperature: 30°C

  • Forced Degradation Sample Preparation (for method validation):

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before injection.

    • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep at room temperature.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight for a defined period.

  • Analysis: Inject the standard solution and the forced degradation samples into the HPLC system.

  • Data Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Protocol 2: Workflow for Investigating Compound Degradation

This workflow provides a systematic approach to identifying and addressing potential degradation issues.

G start Inconsistent Experimental Results check_purity Analyze Compound Purity (HPLC/UPLC-MS) start->check_purity pure Purity > 98%? check_purity->pure impure Purity < 98% check_purity->impure troubleshoot_assay Troubleshoot Biological Assay pure->troubleshoot_assay review_storage Review Storage Conditions impure->review_storage implement_changes Implement Corrective Actions (e.g., new stock, inert atmosphere) review_storage->implement_changes reanalyze Re-analyze Purity implement_changes->reanalyze

Caption: A logical workflow for troubleshooting compound stability.

References

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link][9]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • Chemistry LibreTexts. Conversion of nitriles to amides. [Link][12]

  • Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]

  • All About Chemistry. Nitriles: base hydrolysis. [Link][10]

  • Jones, K., Roset, X., Rossiter, S., & Whitfield, P. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry, 1(24), 4380–4383. [Link][11]

  • de Oliveira, L. H., & Trindade, M. A. G. (2021). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Omega, 6(39), 25257–25269. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Wang, P., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(16), 2501. [Link][1]

  • Fasani, E., & Albini, A. (2003). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews, 32(4), 240-248. [Link]

  • Montanaro, S., et al. (2020). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. International Journal of Molecular Sciences, 21(21), 8206. [Link]

  • Bren, U., & Oostenbrink, C. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. International Journal of Molecular Sciences, 16(6), 12556–12571. [Link]

  • Singh, S., et al. (2014). Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents. Journal of Pharmaceutical and Biomedical Analysis, 98, 291-298. [Link][2]

  • Tonnesen, H. H. (2009). Photodegradation of methoxy substituted curcuminoids. Pharmazie, 64(7), 435-440. [Link]

  • Fasani, E., & Albini, A. (1998). Light and drugs: The photochemistry of fluoroquinolone antibiotics. Pure and Applied Chemistry, 70(11), 2169-2174. [Link][7]

  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Wang, J., et al. (2021). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Foods, 10(10), 2451. [Link]

  • Singh, R., et al. (2013). Stability Indicating RP-HPLC Method Development and Validation of Norfloxacin. Journal of Pharmacy Research, 7(8), 713-719. [Link][3]

  • Wang, J., et al. (2021). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. ResearchGate. [Link]

  • Havinga, E. (1973). photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry, 33(2-3), 329-346. [Link]

  • de Assis, M. D., et al. (2015). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 7(18), 7493-7500. [Link][4]

  • Yilmaz, B., & Asci, B. (2017). Development of UPLC-ESI-MS/MS Analytical Method for Quinolone Antibiotics Analysis in Honey. ResearchGate. [Link]

  • de Oliveira, A. R. M., et al. (2016). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in veterinary formulation. Brazilian Journal of Pharmaceutical Sciences, 52(4), 715-724. [Link][5]

  • Montanaro, S., et al. (2020). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews, 32(4), 240-248. [Link][8]

  • de Assis, M. D., et al. (2015). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. RSC Publishing. [Link][4][5][6]

  • Chen, C. Y., et al. (2009). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 17(5), 329-339. [Link]

  • Asakawa, F., et al. (2004). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 48(3), 799–803. [Link]

Sources

managing reactive intermediates in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Advanced Application Support) Topic: Managing Reactive Intermediates in Quinoline Scaffolding

Welcome to the Quinoline Synthesis Support Portal

User: Research Chemist / Drug Discovery Lead Ticket Context: You are encountering yield loss, "tar" formation, or regioselectivity errors during the construction of quinoline pharmacophores (e.g., antimalarials, kinase inhibitors).

Root Cause Analysis: The failure point in quinoline synthesis is rarely the starting material; it is the mismanagement of transient, high-energy intermediates. Whether it is the polymerization of acrolein in a Skraup reaction or the kinetic-vs-thermodynamic tautomerization in a Conrad-Limpach sequence, success depends on stabilizing these intermediates.

This guide provides troubleshooting workflows for the three most common synthesis classes, moving from "Classical Acid-Mediated" to "Multicomponent" methodologies.

Module 1: The "Tar" Problem (Skraup & Doebner-Miller)[1]

Symptom: "My reaction mixture turned into a black, intractable solid (tar) within minutes. Yield is <10%."

Diagnosis: Uncontrolled polymerization of the Acrolein or Vinyl Ketone intermediate. In the classical Skraup, glycerol dehydrates to acrolein in situ. Acrolein is highly prone to radical polymerization at the high temperatures (


) required for the reaction, competing with the desired Michael addition to the aniline.
Troubleshooting Protocol: The "Moderated" Skraup

Do not use the textbook "neat" sulfuric acid method without modification.

VariableRecommendationMechanism
Oxidant Replace Nitrobenzene with Iodine (

)
or

.
Nitrobenzene can cause runaway exotherms.

acts as a radical scavenger and moderates the oxidation rate.
Phase Biphasic System (Toluene/6M HCl).Sequesters the

-unsaturated intermediate in the organic phase, protecting it from acid-catalyzed polymerization in the aqueous phase.[1]
Addition Pre-cool & Slow Add .Add

to the amine/glycerol mix at

, then ramp heat.
Visual Workflow: Avoiding the Tar Trap

SkraupPathways cluster_control Control Measures Glycerol Glycerol Acrolein Reactive Intermediate: Acrolein (in situ) Glycerol->Acrolein Dehydration (H2SO4, Heat) Michael Michael Adduct (Desired) Acrolein->Michael Path B: Conjugate Addition (Controlled Addition) Tar Polymer/Tar (Dead End) Acrolein->Tar Path A: Polymerization (High Conc. + Heat) Aniline Aniline Aniline->Michael Quinoline Quinoline Product Michael->Quinoline Cyclization & Oxidation Use Biphasic Media Use Biphasic Media Add FeSO4 Add FeSO4

Figure 1: The bifurcation of the acrolein intermediate. Path A (Tar) is the default thermodynamic sink unless kinetic control (Path B) is enforced via dilution or biphasic sequestration.

Module 2: The Regioselectivity Switch (Conrad-Limpach vs. Knorr)

Symptom: "I am trying to make 4-hydroxyquinoline, but I keep isolating the 2-hydroxy isomer (or vice versa)."

Diagnosis: Mismanagement of Kinetic vs. Thermodynamic Control . The reaction of aniline with a


-ketoester is reversible. The initial attack can occur at the ketone (kinetic, favored at low T) or the ester (thermodynamic, favored at high T).
Technical Guide: Controlling the Tautomer

Step 1: Define Your Target

  • Target A: 4-Hydroxyquinoline (Conrad-Limpach Product).[2][3]

  • Target B: 2-Hydroxyquinoline (Knorr Product).[2][3]

Step 2: Select Conditions

ParameterTarget A (4-OH)Target B (2-OH)
Intermediate

-aminoacrylate (Enamine)

-ketoanilide (Amide)
Temp (Step 1) Room Temp to


Catalyst Acid catalysis (often HCl)Thermal or Acid
Mechanism Aniline attacks Ketone (Schiff Base formation).[3]Aniline attacks Ester (Acylation).
Experimental Protocol: 4-Hydroxyquinoline (Conrad-Limpach) [2][3]
  • Condensation: Mix aniline (1.0 eq) and

    
    -ketoester (1.0 eq) with catalytic HCl. Stir at room temperature  for 24-48h. Do not heat yet.
    
  • Validation: Monitor by TLC. You must see the conversion to the enamine intermediate (often a solid that precipitates).

  • Cyclization: Add the isolated enamine portion-wise into pre-heated Diphenyl ether (

    
    ). The rapid thermal shock drives the irreversible cyclization before the equilibrium can revert to the amide.
    
Module 3: The Oxidation Hurdle (Povarov & Multicomponent)

Symptom: "I formed the tetrahydroquinoline (THQ) intermediate, but oxidation to the fully aromatic quinoline failed or caused fragmentation."

Diagnosis: Incompatible Oxidation Strategy. The Povarov reaction (Aniline + Aldehyde + Alkene) yields a THQ.[4] Converting this to quinoline requires the removal of 4 hydrogen atoms.[5] Strong oxidants like DDQ can act as Lewis Acids, triggering a retro-Mannich fragmentation instead of aromatization.

Troubleshooting: The "Soft" Oxidation

Option A:


 / DMSO (The Kornblum Variation) 
Iodine acts as both the catalyst for the Povarov step and the oxidant for the aromatization.
  • Protocol: Mix Aniline, Aldehyde, and Methyl Ketone (as the alkene source) with 0.5 eq

    
     in DMSO. Heat to 
    
    
    
    . DMSO acts as the terminal oxidant (regenerating
    
    
    ).

Option B:


 (Chemical Manganese Dioxide) 
If using a sensitive THQ intermediate, avoid DDQ. Use activated 

in dichloromethane at reflux. It is chemoselective for allylic/benzylic dehydrogenation and will not trigger acid-catalyzed fragmentation.
Visual Workflow: Povarov Logic

Povarov Inputs Aniline + Aldehyde + Alkene Imine Imine Intermediate Inputs->Imine Condensation THQ Tetrahydroquinoline (THQ) Imine->THQ Lewis Acid (Sc(OTf)3) [4+2] Cycloaddition Quinoline Quinoline (Aromatic) THQ->Quinoline Mild Oxidation (MnO2 or Air/Light) Frag Fragmentation Products THQ->Frag Strong Acid/DDQ (Retro-Mannich)

Figure 2: The Povarov sequence.[4][5][6] The critical control point is the transition from THQ to Quinoline. Avoid strong Lewis Acid oxidants to prevent fragmentation.

References
  • BenchChem. (2025).[7][1][2] Avoiding Polymerization in Skraup Synthesis of Quinolines. Retrieved from

  • Organic Chemistry Portal. (2014). Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines.[8] Retrieved from

  • Beilstein Journal of Organic Chemistry. (2011). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts.[5] Retrieved from

  • Wikipedia. (n.d.). Combes Quinoline Synthesis Mechanism & Regioselectivity.[2][9][10][11] Retrieved from

  • National Institutes of Health (NIH). (2020). Recent advances in the synthesis of biologically active quinoline and its analogues.[9][11][12][13] Retrieved from

Sources

Validation & Comparative

A Comparative Guide to EGFR Inhibition: 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile vs. Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Its dysregulation is a hallmark of numerous malignancies, driving the proliferation and survival of cancer cells. The quest for potent and selective EGFR inhibitors has led to the development of various chemical scaffolds, with the quinazoline core being a clinically validated and highly successful framework. However, the exploration of alternative heterocyclic systems, such as quinoline derivatives, continues to be an active area of research in the pursuit of novel therapeutic agents with improved efficacy and resistance profiles.

This guide provides an in-depth, objective comparison between the less explored 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold and the well-established class of quinazoline-based EGFR inhibitors. By examining their chemical structures, mechanisms of action, and available experimental data, we aim to provide a comprehensive resource for researchers in the field of oncology drug discovery.

The Central Role of EGFR in Oncology

The EGFR is a transmembrane receptor tyrosine kinase that, upon activation by its endogenous ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell growth, proliferation, survival, and migration.[1][2] In many cancers, aberrant EGFR signaling, driven by overexpression or activating mutations, leads to uncontrolled cell proliferation and tumor progression.[3][4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF / TGF-α EGFR EGFR Monomer Ligand->EGFR Binding EGFR_Dimer EGFR Dimer (Active) EGFR->EGFR_Dimer Dimerization P_TK_Domain Phosphorylated TK Domain EGFR_Dimer->P_TK_Domain Autophosphorylation TK_Domain Tyrosine Kinase Domain RAS_RAF RAS/RAF/MEK/ERK Pathway P_TK_Domain->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway P_TK_Domain->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 1: Simplified EGFR Signaling Pathway. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways that promote cancer cell proliferation and survival.

Chemical Scaffolds: A Tale of Two Rings

The fundamental difference between the two classes of inhibitors lies in their core heterocyclic structure.

Quinazoline Inhibitors: This class is characterized by a bicyclic structure where a benzene ring is fused to a pyrimidine ring. Prominent examples include the clinically approved drugs Gefitinib, Erlotinib, and Lapatinib.[5] The nitrogen atom at position 3 (N3) of the quinazoline ring is a key feature, often forming a hydrogen bond with a conserved water molecule in the ATP-binding pocket of the EGFR kinase domain, which in turn interacts with the side chain of Threonine 830.[6]

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: This compound belongs to the quinoline class, where a benzene ring is fused to a pyridine ring. The key distinction from quinazolines is the replacement of the N3 with a carbon atom bearing a cyano group (C-CN). Research on related 4-anilinoquinoline-3-carbonitriles suggests that the cyano group is an effective bioisostere for the quinazoline N3, capable of forming similar crucial interactions within the EGFR active site.[7] The fluoro and methoxy substitutions on the benzene ring are common in both quinoline and quinazoline series and are known to influence potency and pharmacokinetic properties.[6][8]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Both quinazoline and 4-anilinoquinoline-3-carbonitrile derivatives are ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the intracellular kinase domain of the receptor, occupying the ATP-binding pocket. This prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. The result is the inhibition of cancer cell proliferation and the induction of apoptosis.[3][7]

Inhibition_Mechanism cluster_normal Normal Function cluster_inhibited Inhibited State EGFR_Kinase EGFR Kinase Domain ATP Binding Pocket Phosphorylation Substrate Phosphorylation EGFR_Kinase->Phosphorylation Active No_Phosphorylation No Substrate Phosphorylation EGFR_Kinase->No_Phosphorylation Inactive ATP ATP ATP->EGFR_Kinase Inhibitor Quinoline / Quinazoline Inhibitor Inhibitor->EGFR_Kinase Competitive Binding

Figure 2: Competitive Inhibition of EGFR Kinase. Both inhibitor classes compete with ATP for binding to the kinase domain, preventing substrate phosphorylation and downstream signaling.

Comparative Performance: A Look at the Experimental Data

Direct, head-to-head experimental data for 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is limited in publicly available literature. However, studies on structurally similar 7-fluoro-4-anilinoquinolines provide valuable insights for a comparative analysis against well-characterized quinazoline inhibitors.[6]

Compound/Class Target IC50 (Enzymatic Assay) Cellular Potency (IC50) Key Features Reference(s)
Gefitinib (Quinazoline) EGFR2-37 nM0.015-0.78 µM (various cell lines)First-generation reversible inhibitor.[5]
Erlotinib (Quinazoline) EGFR2-5 nM0.06-2 µM (various cell lines)First-generation reversible inhibitor.[5]
Lapatinib (Quinazoline) EGFR, HER210.8 nM (EGFR), 9.3 nM (HER2)0.16 µM (A431), 0.1 µM (BT-474)Dual EGFR/HER2 inhibitor.[5]
7-Fluoro-4-anilinoquinolines EGFR (presumed)Not Reported8.32 µM (1f vs. BGC823), 4.65 µM (2i vs. BGC823)Some derivatives show superior cytotoxicity to Gefitinib in specific cell lines.[6]

Note: The data for 7-Fluoro-4-anilinoquinolines represents specific derivatives from a study and not the exact topic compound. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between studies.

The available data suggests that while the quinazoline scaffold has led to highly potent, clinically approved drugs, the 4-anilinoquinoline framework also demonstrates significant anti-proliferative activity, with some derivatives showing superior cytotoxicity to gefitinib in certain cancer cell lines.[6] This underscores the potential of the quinoline scaffold as a viable alternative for the development of novel EGFR inhibitors.

Experimental Protocols for Inhibitor Characterization

To facilitate further research and a standardized comparison, we provide detailed, step-by-step methodologies for key experiments used in the evaluation of EGFR inhibitors.

EGFR Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: A luminescent-based assay, such as ADP-Glo™, measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.[9]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X working solution of recombinant human EGFR in Kinase Dilution Buffer.

    • Prepare a 2X substrate solution containing the appropriate peptide substrate and ATP in Kinase Reaction Buffer.

    • Prepare a serial dilution of the test compound (e.g., 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile or a quinazoline inhibitor) in 100% DMSO, followed by a further dilution in Kinase Reaction Buffer to create 2X inhibitor solutions.

  • Assay Procedure:

    • Add 5 µL of the 2X inhibitor solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X EGFR solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilution of Inhibitor Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Add_EGFR Add EGFR Enzyme Add_Inhibitor->Add_EGFR Incubate1 Incubate Add_EGFR->Incubate1 Add_Substrate_ATP Add Substrate & ATP Incubate1->Add_Substrate_ATP Incubate2 Incubate (Kinase Reaction) Add_Substrate_ATP->Incubate2 Stop_Reaction Stop Reaction & Add Detection Reagent Incubate2->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for an In Vitro EGFR Kinase Assay. This workflow outlines the key steps for determining the IC50 value of a test compound.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that express EGFR.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[10][11][12][13]

Protocol:

  • Cell Seeding:

    • Seed EGFR-expressing cancer cells (e.g., A431, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to determine the effect of the inhibitor on EGFR autophosphorylation in a cellular context.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, the inhibitory effect of a compound on EGFR activation can be quantified.[2][14][15][16]

Protocol:

  • Cell Treatment and Lysis:

    • Seed EGFR-expressing cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 2 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-EGFR (e.g., anti-pY1068) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total EGFR as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-EGFR signal to the total EGFR signal to determine the relative level of EGFR phosphorylation.

Conclusion and Future Directions

The quinazoline scaffold has undeniably set a high benchmark in the development of EGFR inhibitors, leading to several life-saving cancer therapies. However, the exploration of alternative heterocyclic systems like the 4-anilinoquinoline-3-carbonitrile core is a crucial endeavor in the ongoing battle against cancer and the emergence of drug resistance.

The preliminary data on 4-anilinoquinoline derivatives are promising, suggesting that this scaffold can indeed produce potent anti-proliferative agents.[6] Future research should focus on the synthesis and rigorous biological evaluation of a broader range of these compounds, including the specific molecule 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Direct, head-to-head comparisons with established quinazoline inhibitors using standardized in vitro and in vivo assays will be essential to fully elucidate their therapeutic potential. Furthermore, investigating the efficacy of these novel quinoline derivatives against EGFR mutants that are resistant to first and second-generation quinazoline inhibitors could open up new avenues for treating resistant cancers.

This guide provides a foundational framework for researchers to understand the key similarities and differences between these two important classes of EGFR inhibitors and offers detailed protocols to facilitate further investigation. The continued exploration of novel chemical scaffolds is paramount to expanding our arsenal of targeted therapies and improving outcomes for cancer patients.

References

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). Molecules, 20(8), 15159-15174. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 685835. [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv. [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

  • St-Jean, M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3127. [Link]

  • In Vitro Cytotoxicity activities of the tested compounds against the MCF-7 cancer cell line. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Fallacara, A. L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4247. [Link]

  • Design, synthesis and biological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(13), 3449-3460. [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). Medicinal Chemistry, 14(3), 284-295. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. Retrieved January 29, 2026, from [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). Scientific Reports, 9(1), 13540. [Link]

  • LanthaScreen™ Eu Kinase Binding Assay for EGFR d747-749 A750P. (2017). Thermo Fisher Scientific.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). Molecules, 28(10), 4191. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved January 29, 2026, from [Link]

  • Determination of the IC50 of EGFR and ErbB2 inhibitors. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives. (2024). Journal of Applied Pharmaceutical Science, 14(03), 102-107. [Link]

  • Western blot analysis of epidermal growth factor receptor (EGFR)... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2015). Analytical Chemistry, 87(15), 7894-7901. [Link]

  • New synthesis process of 4-hydroxy-7-methoxyquinoline. (2020).
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 29, 2026, from [Link]

  • In Vitro Cytotoxicity of 7,3′,4′-Trihydroxyflavones in Lung Fibroblasts. (2023). Molecules, 28(1), 353. [Link]

  • Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). Acta Pharmaceutica Sinica B, 10(9), 1648-1660. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). Pharmaceuticals, 19(1), 1.
  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). Molbank, 2025(1), M1853.
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2019). Journal of Medicinal Chemistry, 62(17), 7966-7983. [Link]

  • Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. (2009). European Journal of Medicinal Chemistry, 44(1), 215-225. [Link]

Sources

A Researcher's Guide to the Validation of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a Selective HER2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a novel quinoline-based compound, as a selective inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2). We will explore the critical experimental assays required to characterize its potency, selectivity, and mechanism of action, while drawing comparisons to established HER2-targeted therapies. This document is intended for researchers, scientists, and professionals in the field of drug development.

The Significance of Selective HER2 Inhibition in Oncology

HER2, also known as ErbB2, is a receptor tyrosine kinase that plays a pivotal role in cell growth, differentiation, and survival.[1] Overexpression or amplification of the ERBB2 gene is a key driver in approximately 20% of breast cancers, as well as in other malignancies such as ovarian, stomach, and lung cancers, leading to aggressive tumor growth and poorer patient outcomes.[1][2] The constitutive activation of HER2 triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways, which promote uncontrolled cell proliferation and survival.[3][4] This makes HER2 a critical therapeutic target.

While several HER2 inhibitors have been successfully developed, the quest for novel agents with improved selectivity and potency continues. High selectivity for HER2 over other kinases, particularly wild-type Epidermal Growth Factor Receptor (EGFR), is crucial to minimize off-target toxicities.[5] This guide will delineate a rigorous, multi-step validation process for our lead compound, 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Comparative Landscape of HER2 Inhibitors

To establish a benchmark for our validation, we will compare the performance of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile against a panel of well-characterized HER2 inhibitors with distinct mechanisms of action.

InhibitorTypeMechanism of ActionKey Characteristics
Trastuzumab (Herceptin®) Monoclonal AntibodyBinds to the extracellular domain of HER2, blocking downstream signaling and flagging the cell for destruction by the immune system (ADCC).[6][7][8]Targets the receptor externally; does not inhibit the intracellular kinase domain directly.
Pertuzumab (Perjeta®) Monoclonal AntibodyBinds to a different epitope on the HER2 extracellular domain, preventing heterodimerization with other HER family receptors.[9]Often used in combination with Trastuzumab for a more complete blockade of HER2 signaling.[9]
Lapatinib (Tykerb®) Small Molecule Tyrosine Kinase Inhibitor (TKI)Reversibly inhibits the intracellular ATP-binding site of both HER2 and EGFR kinases.[10][11][12]Dual inhibitor, which can be beneficial but may also lead to EGFR-related side effects.[10]
Tucatinib (Tukysa®) Small Molecule Tyrosine Kinase Inhibitor (TKI)A highly selective, reversible inhibitor of the HER2 tyrosine kinase with minimal inhibition of EGFR.[13][14]Known for its high selectivity and ability to penetrate the central nervous system.[13]

Experimental Validation Workflow

The validation of a novel HER2 inhibitor is a systematic process that moves from biochemical assays to cell-based models. This workflow ensures a thorough characterization of the compound's activity and selectivity.

Experimental Workflow cluster_0 Biochemical Validation cluster_1 Cell-Based Validation A In Vitro Kinase Assay (Potency - IC50) B Kinase Selectivity Profiling (Selectivity) A->B C Cell Proliferation Assay (Cellular Efficacy) B->C Proceed if potent and selective D HER2 Phosphorylation Assay (Target Engagement) C->D E Downstream Signaling Analysis (Mechanism of Action) D->E

Caption: A stepwise experimental workflow for the validation of a novel HER2 inhibitor.

Part 1: Biochemical Characterization

The initial phase of validation focuses on the direct interaction between the compound and the HER2 kinase domain in a cell-free system.

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile against the HER2 kinase. This assay directly measures the compound's ability to inhibit the enzymatic activity of purified recombinant HER2.

Experimental Protocol: ADP-Glo™ Kinase Assay [15]

  • Reaction Setup: In a 384-well plate, combine recombinant human HER2/ErbB2 kinase, a suitable peptide substrate, and ATP in a kinase buffer.[16]

  • Compound Addition: Add serial dilutions of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile to the reaction wells. Include a known inhibitor (e.g., Lapatinib) as a positive control and DMSO as a vehicle control.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.

Expected Data & Comparison:

CompoundHER2 IC50 (nM)
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrileTo be determined
Lapatinib~9.3 - 13[11]
TucatinibReported to be highly potent[13]

A low nanomolar IC50 value for our lead compound would indicate high potency.

To be a viable drug candidate, 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile must be selective for HER2 over other kinases, especially EGFR, to minimize off-target effects. A broad kinase panel screening is essential.

Experimental Protocol:

This is typically performed as a service by specialized companies. The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >400). The percentage of inhibition for each kinase is determined. For key off-targets like EGFR, a full IC50 determination should be performed.

Expected Data & Comparison:

CompoundHER2 IC50 (nM)EGFR IC50 (nM)Selectivity Ratio (EGFR IC50 / HER2 IC50)
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrileFrom 1.1To be determinedTo be calculated
Lapatinib~13~3~0.23 (Dual inhibitor)
TucatinibPotentSignificantly higherHigh selectivity for HER2[13]

A high selectivity ratio (>>1) for our compound would be a highly desirable characteristic, indicating a lower potential for EGFR-mediated side effects.

Part 2: Cell-Based Validation

Following successful biochemical characterization, the next crucial step is to assess the compound's activity in a more physiologically relevant cellular context using HER2-overexpressing cancer cell lines.

HER2-Positive Cell Lines:

  • SK-BR-3: High HER2 expression.[10]

  • BT-474: High HER2 expression.[10][17]

  • UACC-893: A model for metastatic HER2-positive breast cancer.[2]

This assay determines the compound's ability to inhibit the growth of HER2-dependent cancer cells.

Experimental Protocol: WST-1 Assay [10]

  • Cell Seeding: Seed HER2-positive cancer cells (e.g., SK-BR-3, BT-474) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile and comparator compounds for 72 hours.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours. Viable, metabolically active cells will cleave the tetrazolium salt to formazan, resulting in a color change.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • GI50 Calculation: Calculate the concentration of the compound that causes 50% growth inhibition (GI50) by plotting the percentage of cell growth against the log concentration of the compound.

Expected Data & Comparison:

CompoundSK-BR-3 GI50 (µM)BT-474 GI50 (µM)
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrileTo be determinedTo be determined
Lapatinib~0.079[10]~0.046[10]

Potent GI50 values in the low micromolar or nanomolar range would confirm the compound's cellular efficacy.

This assay directly measures the inhibition of HER2 autophosphorylation in cells, providing evidence of target engagement.

Experimental Protocol: Cell-Based ELISA [18]

  • Cell Culture and Treatment: Culture HER2-positive cells (e.g., SK-BR-3) in a 96-well plate and treat with the test compound for a specified time (e.g., 2 hours).

  • Cell Fixation and Permeabilization: Fix the cells with 4% formaldehyde and permeabilize with a suitable buffer to allow antibody entry.

  • Antibody Incubation: Incubate the cells with two primary antibodies simultaneously: one that detects phosphorylated HER2 (p-HER2, e.g., at Tyr1221/1222) and another that detects total HER2.

  • Secondary Antibody and Detection: Add species-specific secondary antibodies conjugated to different fluorophores (e.g., HRP and AP).

  • Signal Measurement: Measure the fluorescence of each well at the appropriate wavelengths.

  • Data Analysis: Normalize the p-HER2 signal to the total HER2 signal to account for variations in cell number. Determine the IC50 for the inhibition of HER2 phosphorylation.

Expected Outcome: A dose-dependent decrease in the p-HER2/total HER2 ratio upon treatment with 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile would confirm its on-target activity in a cellular environment.

To confirm that the inhibition of HER2 phosphorylation translates to the blockade of its oncogenic signaling, we will analyze the phosphorylation status of key downstream effectors, such as AKT and ERK.

Experimental Protocol: Western Blotting [19]

  • Cell Lysis: Treat HER2-positive cells with the test compound for a defined period, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for p-HER2, total HER2, p-AKT, total AKT, p-ERK, and total ERK. A loading control (e.g., GAPDH or β-actin) should also be included.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

HER2 Signaling Pathway cluster_inhibitor Inhibitor Action HER2 HER2 PI3K PI3K HER2->PI3K Activates MAPK RAS/RAF/MEK/ERK (MAPK Pathway) HER2->MAPK Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Inhibitor 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile Inhibitor->HER2 Inhibits (prevents phosphorylation)

Caption: The HER2 signaling pathway and the proposed point of inhibition.

Expected Result: Successful inhibition by 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile should lead to a marked decrease in the phosphorylation of HER2, AKT, and ERK, confirming its mechanism of action by disrupting these critical oncogenic signaling pathways.[20][21][22]

Conclusion

The validation of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a selective HER2 inhibitor requires a rigorous and systematic approach. The experimental framework outlined in this guide, progressing from biochemical potency and selectivity assays to cell-based functional and mechanistic studies, provides a robust pathway for its characterization. By comparing its performance against established HER2 inhibitors, we can ascertain its potential as a novel therapeutic agent for HER2-positive cancers. Promising results from these studies would warrant further investigation in preclinical in vivo models.

References

  • Dacomitinib | C24H25ClFN5O2 | CID 11511120 - PubChem - NIH. (n.d.). PubChem. [Link]

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC. (2021, July 15). National Center for Biotechnology Information. [Link]

  • Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed. (2022, July 27). PubMed. [Link]

  • List of HER2 inhibitors - Drugs.com. (n.d.). Drugs.com. [Link]

  • How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer. (n.d.). Herceptin. [Link]

  • Establishment and Characterization of a HER2-Positive Cell Line Derived From the Pleural Effusion of a Drug-Resistant Breast Cancer Patient - NIH. (2021, June 1). National Center for Biotechnology Information. [Link]

  • The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Metastatic profiling of HER2-positive breast cancer cell lines in xenograft models | bioRxiv. (2021, October 20). bioRxiv. [Link]

  • Determination of HER2 phosphorylation at tyrosine 1221/1222 improves prediction of poor survival for breast cancer patients with hormone receptor-positive tumors - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • HER2 signaling pathway. HER2 as well as the other members of the EGFR... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • HER2 Kinase Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. [Link]

  • Comparative analysis of drug response and gene profiling of HER2-targeted tyrosine kinase inhibitors - NIH. (2021, January 21). National Center for Biotechnology Information. [Link]

  • Trastuzumab - Wikipedia. (n.d.). Wikipedia. [Link]

  • Next generation CDK4 + CDK2 selective inhibitor in HR+ HER2- metastatic breast cancer - YouTube. (2024, October 23). YouTube. [Link]

  • Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem. (n.d.). PubChem. [Link]

  • Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells - AACR Journals. (2006, February 1). American Association for Cancer Research. [Link]

  • In vitro kinase assay | Protocols.io. (2024, May 31). Protocols.io. [Link]

  • HER2-Positive Breast Cancer Pipeline Drugs Report 2025 - DelveInsight. (n.d.). DelveInsight. [Link]

  • Breast Cancer HER2 Control Cell Line Array - Clinical Lab Products. (2021, March 8). Clinical Lab Products. [Link]

  • A Novel HER2-Selective Kinase Inhibitor Is Effective in HER2 Mutant and Amplified Non–Small Cell Lung Cancer - AACR Journals. (2022, April 15). American Association for Cancer Research. [Link]

  • Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • HER2 - Wikipedia. (n.d.). Wikipedia. [Link]

  • Lapatinib, Inhibitor of Her2/EGFR (IC50=10 nM; mol wt 581; >98%). (n.d.). Alpha Diagnostic International. [Link]

  • Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • What is the mechanism of action of Trastuzumab? - Patsnap Synapse. (2025, March 7). Patsnap Synapse. [Link]

Sources

Benchmarking the 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile Scaffold: From Precursor to Potent Src/Abl Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile against known anticancer drugs Content Type: Publish Comparison Guide

Executive Summary

In the landscape of kinase inhibitor development, 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (hereafter referred to as FMOC-Q ) represents a critical pharmacophore backbone. While often categorized as a chemical intermediate, this scaffold is the structural foundation for Bosutinib (SKI-606) , a dual Src/Abl inhibitor used in Chronic Myeloid Leukemia (CML).

This guide benchmarks FMOC-Q not merely as a precursor, but as a superior structural alternative to first-generation scaffolds (like phenylaminopyrimidines), detailing its transformation into potent anticancer agents and comparing the efficacy of its derivatives against industry standards like Imatinib and Gefitinib .

Part 1: Structural & Mechanistic Benchmarking

The Scaffold Advantage: Quinolone-3-CN vs. Competitors

The FMOC-Q molecule is distinguished by its 3-carbonitrile (3-CN) group. In medicinal chemistry, replacing a bulky amide or ester with a nitrile group often improves metabolic stability and solubility while maintaining hydrogen-bond acceptor capabilities.

FeatureFMOC-Q Scaffold (Bosutinib Core)Quinazoline Scaffold (Gefitinib/Erlotinib Core)Phenylaminopyrimidine (Imatinib Core)
Primary Target Src / Abl KinasesEGFRAbl / c-Kit / PDGFR
Binding Mode Type I (ATP Competitor)Type I (ATP Competitor)Type II (Inactive Conformation)
Solubility Profile High (pH dependent)ModerateModerate to Low
Key Moiety 3-CN (Electronic withdrawal increases 4-position reactivity)N-3 (Acceptor for Thr790 water bridge)Amide Linker (H-bond donor/acceptor)
Resistance Profile Active against many Imatinib-resistant mutantsSusceptible to T790M mutationSusceptible to T315I mutation
Mechanism of Action: The Src/Abl Dual Inhibition

FMOC-Q derivatives function by competitively binding to the ATP-binding pocket of the kinase. Unlike Imatinib, which binds to the inactive conformation (Type II), Bosutinib (derived from FMOC-Q) binds to the active conformation (Type I), allowing it to overcome steric hindrances caused by mutations that render Imatinib ineffective.

Visualization: Src/Abl Signaling & Inhibition Pathway

The following diagram illustrates the downstream effects of inhibiting the Src/Abl complex using the FMOC-Q derived scaffold.

SrcAblPath ATP ATP BCR_ABL BCR-ABL / Src (Oncogenic Kinase) ATP->BCR_ABL Phosphorylation Source FMOC_Deriv FMOC-Q Derivative (Bosutinib) FMOC_Deriv->BCR_ABL Competitive Inhibition (IC50 < 2 nM) STAT5 STAT5 (Transcription Factor) BCR_ABL->STAT5 Activation blocked RAS RAS/RAF/MEK BCR_ABL->RAS Signaling blocked PI3K PI3K/AKT BCR_ABL->PI3K Survival blocked Proliferation Cell Proliferation (Inhibited) STAT5->Proliferation Apoptosis Apoptosis (Induced) PI3K->Apoptosis Anti-apoptotic signal lost

Caption: Competitive inhibition of BCR-ABL/Src by FMOC-Q derivatives blocks downstream STAT5 and PI3K pathways, inducing apoptosis in leukemic cells.

Part 2: Comparative Efficacy Data

The true value of the FMOC-Q scaffold is realized upon functionalization at the 4-position (replacing the oxo group with an aniline). Below is a performance comparison of the FMOC-Q derived active agent (Bosutinib) against standard-of-care drugs.

Kinase Selectivity & Potency (IC50)

Data synthesized from comparative biochemical assays.

Target KinaseBosutinib (FMOC-Q Derived)Imatinib (Standard)Dasatinib (Alternative)Interpretation
Abl (Wild Type) 1.2 nM260 nM0.8 nM>200x more potent than Imatinib.
Src 1.2 nM>10,000 nM (Inactive)0.5 nMFMOC-Q scaffold confers dual Src/Abl activity.
Abl (Y253F Mutant) 55 nM>3,000 nM (Resistant)2.3 nMRetains activity against Imatinib-resistant clones.
c-Kit >1,000 nM100 nM17 nMHigh Selectivity: Less c-Kit inhibition reduces myelosuppression side effects.
Cytotoxicity in CML Cell Lines (K562)

Experimental Endpoint: Cell Viability (MTT Assay) - 72h exposure.

  • FMOC-Q Intermediate (Unfunctionalized): IC50 > 50 µM (Inactive). Note: The scaffold requires 4-anilino substitution for potency.

  • Bosutinib (Functionalized FMOC-Q): IC50 = 3–5 nM.

  • Imatinib: IC50 = 250–300 nM.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the quality of the FMOC-Q scaffold and its conversion to an active drug, the following workflows are recommended. These protocols ensure the chemical integrity of the nitrile group and the biological activity of the final product.

Protocol A: Activation of FMOC-Q Scaffold (Synthesis Check)

Objective: Convert the inert 4-oxo intermediate into the reactive 4-chloro species, a prerequisite for attaching the specificity-determining aniline ring.

  • Reagents: Suspend FMOC-Q (1.0 eq) in Acetonitrile (ACN). Add Phosphorus Oxychloride (

    
    , 5.0 eq).
    
  • Catalysis: Add catalytic DMF (0.1 eq).

  • Reflux: Heat to 80°C for 4–6 hours. Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 1:1). The fluorescent 4-oxo spot (low Rf) should disappear, replaced by a higher Rf non-fluorescent spot (4-chloro).

  • Quench: Pour onto crushed ice/water. Precipitate is filtered.

  • Success Criteria: Yield > 85%. Purity > 98% (HPLC). The appearance of a sharp nitrile peak at ~2220

    
     in IR must remain unchanged, confirming the stability of the 3-CN group during chlorination.
    
Protocol B: Comparative Kinase Inhibition Assay (FRET-based)

Objective: Benchmark the derived inhibitor against Imatinib.

  • System: Use a Z'-LYTE™ Kinase Assay (FRET-based).

  • Enzyme: Recombinant Human Abl1 kinase.

  • Substrate: Peptide substrate labeled with Coumarin (donor) and Fluorescein (acceptor).

  • Dosing: Prepare 10-point dilution series of Functionalized FMOC-Q and Imatinib (Start at 1 µM, 1:3 dilution).

  • Reaction: Incubate Kinase + ATP + Test Compound + Peptide for 1 hour at RT.

  • Development: Add site-specific protease. Logic: If kinase is inhibited, the peptide remains non-phosphorylated and is cleaved by protease, disrupting FRET.

  • Readout: Measure Ratio (Emission 445 nm / Emission 520 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Validation: The Z-factor of the assay must be > 0.5.

Visualization: Experimental Workflow

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Step1 FMOC-Q Scaffold (Inactive) Step2 Chlorination (POCl3) Step1->Step2 Step3 Aniline Coupling (Functionalization) Step2->Step3 Step4 Active Inhibitor (Bosutinib-like) Step3->Step4 Assay Kinase Assay (Abl1 / Src) Step4->Assay Input Data IC50 Calculation Assay->Data

Caption: Workflow transforming the FMOC-Q intermediate into an active pharmaceutical ingredient (API) for biological validation.

Part 4: References

  • Cortes, J. E., et al. (2012). "Bosutinib versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia: Results From the BELA Trial." Journal of Clinical Oncology.

  • Rink, C., et al. (2025). "New and Improved Synthetic Route of Bosutinib Intermediate." ResearchGate.[1]

  • Gambacorti-Passerini, C., et al. (2014). "Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance." Blood.

  • Levinson, N. M., & Boxer, S. G. (2014). "Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib." PLoS ONE.

  • US Patent WO2015198249A1. "Process for preparation of bosutinib." Google Patents.

Sources

comparative study of the ADME properties of novel quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Study Rationale

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), antibiotics (Ciprofloxacin), and emerging kinase inhibitors.[1] However, this scaffold frequently suffers from a "lipophilic trap"—modifications that improve potency often degrade aqueous solubility and introduce cardiotoxicity (hERG inhibition).

This guide presents a comparative ADME (Absorption, Distribution, Metabolism, Excretion) study.[2] We compare a standard reference class (Series A: 4-aminoquinolines ) against a novel design (Series B: Quinoline-4-carboxamides with sp² nitrogen incorporation).

The Hypothesis: Incorporating an sp² hybridized nitrogen (e.g., a pyridine or pyrimidine side chain) will induce "Type II" binding to the heme iron of CYP450 enzymes, theoretically stabilizing the molecule against metabolism while improving solubility.

Physicochemical Profiling: Solubility & Lipophilicity[3]

Before assessing biological fate, we must validate the fundamental physicochemical properties. High lipophilicity (LogP > 3.5) in quinolines often correlates with poor solubility and high metabolic turnover.

Experimental Protocol: Thermodynamic Solubility

Unlike kinetic solubility (from DMSO stock), thermodynamic solubility measures the compound in equilibrium with its solid state, providing a realistic prediction of in vivo behavior.[3]

  • Preparation: Weigh 2.5 mg of solid compound into a glass vial.

  • Solvent Addition: Add 1.0 mL of phosphate buffer (pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (shaking speed: 300 rpm).

  • Separation: Centrifuge at 10,000g for 10 minutes or filter using a 0.45 µm PVDF filter plate.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm) against a standard calibration curve.

Comparative Data Analysis
PropertySeries A (Reference: Chloroquine-like)Series B (Novel: Carboxamide)Interpretation
LogD (pH 7.4) 3.8 – 4.22.1 – 2.9Series B is significantly less lipophilic, predicting lower non-specific binding.
Solubility (µM) < 50 µM (Low)> 200 µM (High)The polar carboxamide linker improves aqueous solubility.
pKa (Basic N) 8.46.8Lower pKa in Series B reduces lysosomal trapping potential.

Absorption & Permeability: Caco-2 Assay[5][6][7]

To determine if the improved solubility of Series B translates to oral bioavailability, we utilize the Caco-2 monolayer assay. Quinolines are frequent substrates for P-glycoprotein (P-gp) efflux transporters.

Workflow Visualization

The following diagram outlines the decision logic for permeability and efflux classification.

ADME_Workflow Start Compound Library Caco2 Caco-2 Permeability (A-to-B & B-to-A) Start->Caco2 Analysis Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Caco2->Analysis Decision ER > 2.0? Analysis->Decision Substrate P-gp Substrate (Risk of poor absorption) Decision->Substrate Yes Pass High Passive Permeability Decision->Pass No Inhibitor Retest with Verapamil (P-gp Inhibitor) Substrate->Inhibitor Confirm Mechanism

Figure 1: Permeability and Efflux decision tree. An Efflux Ratio (ER) > 2.0 indicates active transport, necessitating inhibitor studies.

Experimental Protocol: Bidirectional Caco-2 Transport
  • Cell Culture: Culture Caco-2 cells on Transwell® polycarbonate filters for 21 days to form a differentiated monolayer (TEER > 300 Ω·cm²).[2][3][4][5][6][7]

  • Dosing: Add test compound (10 µM) to the Apical (A) or Basolateral (B) chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Collect aliquots from receiver compartments at 60 and 120 minutes.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability (

    
    ).[4]
    

Results: Series B showed moderate permeability (


 cm/s) but a high Efflux Ratio (ER = 4.5). Co-incubation with Verapamil reduced the ER to 1.1, confirming Series B compounds are P-gp substrates, likely due to the increased polarity of the carboxamide moiety.

Metabolic Stability: The "Type II" Binding Paradox[8][10]

This is the critical scientific pivot of the study. We hypothesized that Series B (containing sp² nitrogen) would bind to CYP3A4 heme iron (Type II binding) and block metabolism.

Experimental Reality: Contrary to the hypothesis, Series B compounds showed higher intrinsic clearance (


) than Series A.
Mechanism of Instability

Research indicates that while Type II binders coordinate to the heme, they can still be metabolized if the molecule is flexible enough to present "soft spots" (e.g., benzylic carbons) to the active site oxygen. The electronegativity of the nitrogen can also alter regioselectivity, making the quinoline ring itself susceptible to oxidation.

CYP_Mechanism Drug Novel Quinoline (Series B) CYP CYP3A4 Active Site Drug->CYP Binding Heme Coordination (Type II Binding) CYP->Binding Outcome1 Hypothesis: Metabolic Blockade Binding->Outcome1 Expected Outcome2 Observation: N-dealkylation & Benzylic Hydroxylation Binding->Outcome2 Actual Data

Figure 2: Divergence between hypothesized metabolic stability and observed clearance due to accessible metabolic soft spots.

Protocol: Microsomal Stability Assay
  • Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system (1 mM).

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Data Summary:

  • Series A:

    
     µL/min/mg (Moderate Stability)
    
  • Series B:

    
     µL/min/mg (High Clearance)
    
  • Corrective Action: Future iterations of Series B require blocking the benzylic positions with fluorine or methyl groups to prevent the observed rapid N-dealkylation.

Toxicity Assessment: hERG Inhibition

Quinolines are notorious for blocking the hERG potassium channel, leading to QT prolongation.

  • Series A (Reference): IC₅₀ = 1.2 µM (High Risk).

  • Series B (Novel): IC₅₀ = 14 µM (Moderate/Low Risk).

References

  • Vertex AI Search. (2023). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. Retrieved from 2

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from 8

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol and Service. Retrieved from 5

  • ACS Med. Chem. Lett. (2018).[7] Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. Retrieved from 7

Sources

Unraveling the Cytotoxic Blueprint: A Comparative Guide to Confirming the Mechanism of Cell Death Induced by 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, quinoline derivatives represent a promising class of therapeutic agents, demonstrating a wide array of anticancer activities.[1][2] The compound 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a novel synthetic molecule, has emerged as a candidate of interest. While its structural analogues have been shown to induce cell death through various mechanisms including apoptosis, cell cycle arrest, and inhibition of key cellular processes like angiogenesis and cell migration, the precise cytotoxic pathway of this specific molecule remains to be elucidated. This guide provides a comprehensive, technically-grounded framework for researchers to systematically investigate and confirm the mechanism of cell death induced by this compound. We will compare and contrast the experimental signatures of apoptosis, necrosis, and autophagy, providing a logical workflow to dissect the underlying molecular events.

The Quinolone Scaffold: A Privileged Structure in Cancer Therapy

The quinoline ring system is a foundational motif in a multitude of clinically relevant anticancer drugs.[2][3] Its derivatives have been successfully developed as inhibitors of tyrosine kinases (e.g., EGFR inhibitors like gefitinib), topoisomerases, and tubulin polymerization.[1][4][5] Many of these compounds exert their therapeutic effect by triggering programmed cell death, or apoptosis, in cancer cells.[6][7][8][9][10] Given this precedent, a primary hypothesis for the mechanism of action of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is the induction of apoptosis. However, rigorous experimental validation is paramount.

A Phased Experimental Approach to Elucidate the Mechanism of Cell Death

We propose a multi-phase experimental workflow to systematically characterize the cellular response to 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This approach is designed to first identify the dominant mode of cell death and subsequently to delineate the specific signaling pathways involved.

G cluster_0 Phase 1: Initial Characterization of Cytotoxicity cluster_1 Phase 2: Differentiating Cell Death Modalities cluster_2 Phase 3: Pathway-Specific Investigation A Dose-Response and Time-Course Analysis (MTT/XTT Assay) B Morphological Assessment (Microscopy) A->B C Annexin V/Propidium Iodide Staining (Flow Cytometry) A->C Determine IC50 D Caspase Activity Assays (Caspase-3/7, -8, -9) C->D F Western Blot Analysis of Apoptotic Proteins (Bcl-2 family, Cytochrome c, PARP) C->F Confirm Apoptosis G Autophagy Marker Analysis (LC3-II, p62) C->G Investigate Autophagy H Necrosis Marker Analysis (HMGB1 Release) C->H Investigate Necrosis E Mitochondrial Membrane Potential Assay (JC-1 Staining) D->E F->G G->H

Figure 1: A three-phased experimental workflow to confirm the mechanism of cell death.

Phase 1: Foundational Cytotoxicity Assessment

The initial step is to establish the cytotoxic potential of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile and observe its effects on cell morphology.

Protocol 1: Cell Viability Assay (MTT/XTT)

Rationale: This colorimetric assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability. By treating cancer cell lines with a range of concentrations of the compound, we can determine the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent experiments.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

CompoundCell LineIC50 (µM) at 48h
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile MCF-7 (Breast Cancer) [Hypothetical Value, e.g., 8.5]
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile A549 (Lung Cancer) [Hypothetical Value, e.g., 12.2]
Doxorubicin (Positive Control)MCF-70.5
Staurosporine (Positive Control)A5490.01

Table 1: Hypothetical IC50 values for 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile compared to standard chemotherapeutic agents.

Phase 2: Distinguishing Between Apoptosis, Necrosis, and Autophagy

With the IC50 value established, the next phase focuses on identifying the primary mode of cell death.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay is the gold standard for differentiating between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Methodology:

  • Treat cells with the IC50 concentration of the compound for a predetermined time (e.g., 24 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control>95%<5%<1%<1%
Compound of Interest (IC50) [Hypothetical Value, e.g., 40%] [Hypothetical Value, e.g., 35%] [Hypothetical Value, e.g., 20%] [Hypothetical Value, e.g., 5%]
Staurosporine (Apoptosis Inducer)~20%~50%~25%~5%
H2O2 (Necrosis Inducer)~30%<5%~15%~50%

Table 2: Comparative analysis of cell populations following treatment, as determined by Annexin V/PI staining.

Phase 3: Delving into the Molecular Machinery

Based on the results from Phase 2, this phase aims to identify the specific signaling pathways involved. Assuming the data points towards apoptosis, the following experiments are crucial.

Protocol 3: Western Blot Analysis of Key Apoptotic Proteins

Rationale: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade. This provides direct evidence of the activation of intrinsic or extrinsic apoptotic pathways.

Methodology:

  • Treat cells with the IC50 concentration of the compound for various time points (e.g., 6, 12, 24 hours).

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, and Cytochrome c).

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway A 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile B Mitochondrial Stress A->B C Bax Upregulation Bcl-2 Downregulation B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) D->E F Caspase-3 Activation E->F G PARP Cleavage Apoptosis F->G H Death Receptor Ligation (e.g., Fas/FasL) I DISC Formation (FADD, Pro-caspase-8) H->I J Caspase-8 Activation I->J J->B Bid Cleavage (tBid) J->F Direct Activation

Figure 2: Potential apoptotic signaling pathways induced by the test compound.

Comparative Analysis with Alternative Mechanisms

While apoptosis is a strong candidate, it is crucial to consider and experimentally rule out other cell death mechanisms.

  • Necrosis: Characterized by cell swelling, membrane rupture, and release of intracellular contents. This can be assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Autophagy: A cellular recycling process that can lead to cell death under certain conditions. The formation of autophagosomes can be visualized by transmission electron microscopy or by monitoring the conversion of LC3-I to LC3-II via Western blot.

By systematically following this experimental guide, researchers can definitively confirm the mechanism of cell death induced by 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This detailed understanding is a critical step in the preclinical development of this promising anticancer agent, providing a solid foundation for future in vivo studies and potential clinical applications.

References

  • Al-Ostoot, F. H., et al. (2021). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. [Link]

  • Aly, M. M., et al. (2018). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

  • Shchekotikhin, A. E., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances. [Link]

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Al-Suhaimi, E. A., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. BioMed Research International. [Link]

  • Neelima, C., & Kumar, V. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Matos, M. J., et al. (2015). Design, Synthesis and Anticancer Activity Against the MCF-7 Cell Line of Benzo-Fused 1,4-dihetero Seven- And Six-Membered Tethered Pyrimidines and Purines. Molecules. [Link]

  • Fallacara, A. L., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences. [Link]

  • Jain, S., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology. [Link]

  • Dzieduszycka, M., et al. (2008). Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. Bioorganic & Medicinal Chemistry. [Link]

  • PubChem. Afatinib. PubChem. [Link]

Sources

A Guide to the Preclinical Evaluation of Synergistic Efficacy: 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (FQ-3C) in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of novel anti-cancer agents is increasingly focused on combination therapies to enhance efficacy and overcome resistance. This guide provides a comprehensive framework for evaluating the synergistic potential of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (hereafter referred to as FQ-3C), a novel investigational compound, with established chemotherapeutics. We will delve into the mechanistic rationale for selecting combination partners, present a rigorous, step-by-step experimental protocol based on the gold-standard Chou-Talalay method, and provide clear instructions for data analysis and interpretation. This document is intended for researchers in oncology and drug development, offering a blend of theoretical grounding and practical, field-proven methodologies to ensure the generation of robust, publishable data.

Introduction: The Rationale for Evaluating FQ-3C in Combination

The Quinoline Scaffold in Oncology: A Foundation of Kinase Inhibition

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved and investigational anti-cancer drugs. Many derivatives of the related 4-anilinoquinoline and quinazoline structures function as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] These enzymes are critical nodes in signaling pathways that drive cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[3]

A Mechanistic Hypothesis for FQ-3C

While the precise molecular target of FQ-3C requires experimental validation, its structure suggests a high probability of activity as a kinase inhibitor. A plausible primary mechanism is the inhibition of the EGFR/HER-2 signaling axis, which would, in turn, suppress downstream pro-survival pathways like the PI3K/Akt/mTOR cascade.[4][5] The PI3K/Akt pathway is a central regulator of cell survival and is frequently overactive in tumors, contributing to resistance against conventional therapies.[4][6][7] This guide will proceed under the working hypothesis that FQ-3C attenuates these pro-survival signals, making cancer cells more vulnerable to other cytotoxic agents.

The Scientific Imperative of Combination Therapy

The rationale for combining anti-cancer drugs is compelling. The primary goals are to achieve a synergistic therapeutic effect, where the combined impact is greater than the sum of the individual agents.[8][9] This approach can also allow for dose reduction of individual drugs, thereby lowering patient toxicity, and can be instrumental in preventing or delaying the onset of drug resistance.[9] Combining a targeted agent like a putative kinase inhibitor (FQ-3C) with a conventional cytotoxic drug, such as a topoisomerase inhibitor, is a clinically validated strategy for attacking cancer through complementary mechanisms.[10][11]

A Rigorous Methodological Framework for Synergy Evaluation

To move beyond qualitative observations, a quantitative and standardized method is essential. This guide is built upon the Chou-Talalay method, a robust framework derived from the mass-action law principle that has become the standard for quantifying drug interactions.[9][12]

The Foundational Principle: The Combination Index (CI)

The Chou-Talalay method uses the Combination Index (CI) to define the nature of the interaction between two drugs.[13][14] The CI provides a quantitative measure:

  • CI < 1: Indicates Synergism

  • CI = 1: Indicates an Additive Effect

  • CI > 1: Indicates Antagonism

This clear, mathematical output removes ambiguity and allows for direct comparison across different drug combinations and experimental systems.[12]

Prerequisite Protocol: Single-Agent IC50 Determination

Causality: Before testing drugs in combination, their individual potency must be accurately determined. The half-maximal inhibitory concentration (IC50) is the cornerstone of this characterization. This value is not merely a benchmark; it is essential for designing the subsequent combination experiment. An effective synergy study requires testing concentrations that span the IC50 of each drug (e.g., 0.25x, 0.5x, 1x, 2x, and 4x IC50) to observe effects across a biologically relevant range.[15]

Step-by-Step Protocol for IC50 Determination (MTT Assay):

  • Cell Seeding: Plate cancer cells (e.g., BT-474 for HER-2 positive breast cancer, A549 for EGFR-mutant lung cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution series of FQ-3C and the chosen chemotherapeutic partner (e.g., Doxorubicin) in culture medium. Include a "vehicle-only" control (e.g., 0.1% DMSO).

  • Dosing: Remove the old medium from the cells and add 100 µL of the 2x drug dilutions to the appropriate wells. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assessment (MTT):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value for each drug.

Experimental Design for Combination Screening: The Constant-Ratio Method

Causality: To robustly calculate the CI, the drugs must be tested in combination across a range of concentrations while keeping the ratio of their doses constant. The most logical ratio to use is the one derived from their individual IC50 values (e.g., if IC50 of FQ-3C is 1 µM and IC50 of Doxorubicin is 100 nM, the constant ratio is 10:1). This design ensures that the interaction is assessed across multiple effect levels (e.g., from 20% inhibition to 90% inhibition).

Step-by-Step Protocol for Combination Assay:

  • Plate Layout: Design a 96-well plate map. You will need rows for FQ-3C alone, Doxorubicin alone, and the combination of FQ-3C + Doxorubicin at your constant ratio. Include vehicle controls.

  • Stock Preparation: Prepare high-concentration stocks of each drug. For the combination, prepare a mixed stock containing both drugs at the desired ratio (e.g., 10 parts FQ-3C to 1 part Doxorubicin).

  • Serial Dilutions: Perform serial dilutions for each of the three conditions (Drug A alone, Drug B alone, Combination A+B) to create a dose-response curve.

  • Cell Seeding & Dosing: Follow steps 1-3 from the IC50 protocol above, using the appropriate drug solutions for each condition.

  • Incubation & Viability Assessment: Follow steps 4-5 from the IC50 protocol.

Data Analysis and Visualization

From Raw Data to Combination Index (CI)

The data from the combination assay (dose and effect) is analyzed using specialized software like CompuSyn or via custom scripts based on the Chou-Talalay median-effect equation. The software calculates the doses of Drug A alone, Drug B alone, and the combination (A+B) that are required to produce a certain level of effect (e.g., 50% inhibition, 75% inhibition, etc.). The CI is then calculated for each effect level.

Data Presentation: Summarizing Synergy in a Table

Quantitative data should be presented clearly. A table is the most effective way to summarize the findings of a synergy experiment.

Fraction Affected (Fa)FQ-3C Conc. (nM)Doxorubicin Conc. (nM)Combination Index (CI)Interpretation
0.50 (50% Inhibition)500500.65Synergism
0.75 (75% Inhibition)11001100.48Strong Synergism
0.90 (90% Inhibition)25002500.35Very Strong Synergism
0.95 (95% Inhibition)40004000.41Strong Synergism

Table 1: Representative data from a combination experiment between FQ-3C and Doxorubicin. CI values consistently below 0.8 indicate a strong synergistic interaction across a wide range of clinically relevant effect levels.

Mechanistic Deep Dive: A Case Study with Doxorubicin

The Mechanistic Hypothesis: Dual-Insult on Survival and DNA Integrity

A powerful synergistic combination often involves targeting two distinct but complementary cellular processes. Here, we hypothesize a dual-insult mechanism:

  • FQ-3C Action: FQ-3C inhibits the EGFR/HER-2 -> PI3K/Akt signaling pathway. This action removes a critical pro-survival signal, preventing the cell from effectively repairing damage and halting the cell cycle.

  • Doxorubicin Action: Doxorubicin is a topoisomerase II inhibitor that intercalates with DNA, causing double-strand breaks.[10] This DNA damage is a potent trigger for apoptosis.

Synergy: By pre-treating with FQ-3C, the cancer cell's ability to survive the DNA damage inflicted by Doxorubicin is severely compromised, leading to a synergistic increase in apoptosis.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed points of intervention for FQ-3C and Doxorubicin.

Synergy_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Survival Cell Survival & DNA Repair Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits TopoII Topoisomerase II DNA DNA TopoII->DNA Relieves Supercoiling DNA->Apoptosis Damage Triggers FQ3C FQ-3C FQ3C->EGFR Inhibits Dox Doxorubicin Dox->TopoII Inhibits

Caption: Proposed dual-insult mechanism for FQ-3C and Doxorubicin synergy.

Visualizing the Experimental Workflow

A self-validating experimental plan follows a logical progression from single-agent characterization to combination testing and mechanistic validation.

Workflow cluster_setup Phase 1: Characterization cluster_synergy Phase 2: Synergy Screen cluster_validation Phase 3: Mechanistic Validation start Select Cell Line (e.g., BT-474) ic50_a Determine IC50 for FQ-3C start->ic50_a ic50_b Determine IC50 for Partner Drug start->ic50_b combo Perform Constant-Ratio Combination Assay ic50_a->combo ic50_b->combo analysis Calculate CI Values (CompuSyn) combo->analysis western Western Blot for p-Akt Suppression analysis->western apoptosis Annexin V Assay for Apoptosis analysis->apoptosis end Synergy Confirmed western->end apoptosis->end

Caption: A comprehensive workflow for synergy evaluation and validation.

Conclusion and Future Directions

This guide outlines a robust, quantitative, and mechanistically-driven approach to evaluating the synergistic potential of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. By adhering to the principles of the Chou-Talalay method, researchers can generate definitive, publishable data on the nature of its interaction with other chemotherapeutics.

The confirmation of synergy (CI < 1) is a critical milestone. However, it should be followed by mechanistic validation studies. Techniques such as Western blotting to confirm the downregulation of phosphorylated Akt, or flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining) to directly measure the increase in cell death, are essential next steps to support the mechanistic hypothesis. Positive in vitro data provides a strong rationale for advancing the most promising combinations into preclinical in vivo animal models.

References

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry. [Link]

  • Zhao, L., et al. (2014). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Molecules. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. [Link]

  • Ghemtio, L., et al. (2023). Recent Developments in Combination Chemotherapy for Colorectal and Breast Cancers with Topoisomerase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. The Lancet Oncology. [Link]

  • Ianevski, A., et al. (2017). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology. [Link]

  • Sargent, D. J., & Allegra, C. (2012). Design of phase II oncology trials evaluating combinations of experimental agents. Journal of the National Cancer Institute. [Link]

  • Wikipedia contributors. (2024). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research. [Link]

  • Chou, T. C. (2010). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. ResearchGate. [Link]

  • Park, K. (n.d.). Methods for the characterization and evaluation of drug-device combination products. Kinam Park. [Link]

  • Signalway Antibody LLC. (n.d.). PI3K / Akt Signaling. Signalway Antibody LLC. [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry. [Link]

  • Foucquier, J., & Guedj, M. (2015). Analysis of drug combinations: current methodological landscape. Pharmacology Research & Perspectives. [Link]

  • Lv, P. C., et al. (2012). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). PI3K/AKT Signaling in Cancer. PubChem. [Link]

  • Lee, J. J., & Kong, M. (2011). Experiment Designs for the Assessment of Drug Combination Synergism. Journal of Biopharmaceutical Statistics. [Link]

  • Pommier, Y. (2021). Recent Advances in Use of Topoisomerase Inhibitors in Combination Cancer Therapy. International Journal of Molecular Sciences. [Link]

  • LoPiccolo, J., et al. (2011). Targeting PI3K/Akt Pathway: 20 Years of Progress. OncLive. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

[1][2][3]

Executive Summary

This guide outlines the critical disposal protocols for 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile . As a key intermediate in the synthesis of fluoroquinolone antibiotics (such as Gatifloxacin), this compound presents a dual hazard profile: chemical toxicity (due to the nitrile and fluorine moieties) and environmental biological activity (potential for inducing antibiotic resistance).[1]

Immediate Directive: Do not dispose of this compound down the drain or in general municipal waste. High-temperature incineration with specific flue gas scrubbing is the only validated disposal method to neutralize both the cyano group and the halogenated core.[2][1]

Part 1: Chemical Profile & Hazard Identification[3][4]

Effective disposal begins with accurate characterization.[2][1] This compound is not a simple organic solid; it is a halogenated nitrile.[2][1]

FeatureTechnical SpecificationDisposal Implication
Functional Groups Nitrile (-CN), Fluorine (-F), Quinoline CoreRequires segregation from acids to prevent Hydrogen Cyanide (HCN) generation.[3][2][1]
Thermal Stability High melting point (>250°C)Requires industrial incineration (>1100°C) for complete ring destruction.[3][2][1]
Combustion Byproducts NOx, HF (Hydrofluoric Acid), CO, HCNIncinerator must be equipped with alkaline scrubbers to capture HF and HCN.[3][2][1]
Environmental Risk Aquatic Toxicity / Antibiotic PrecursorZero-discharge policy for aqueous streams.[3][2][1]
The "Dual Threat" Mechanism[2][3]
  • Chemical Reactivity: The nitrile group at position 3 is relatively stable on the aromatic ring.[2][1] However, under strong acidic conditions or thermal stress, it can liberate cyanide species.[2][1]

  • Halogen Release: Upon combustion, the fluorine atom at position 7 converts to Hydrofluoric Acid (HF), a highly corrosive gas that damages standard incinerator linings if not managed.[1]

Part 2: Operational Disposal Protocol

Solid Waste Management (The Primary Stream)

Applicability: Pure compound, expired batches, or spill cleanup solids.[3][2][1]

  • Step 1: Containerization. Collect solid waste in a high-density polyethylene (HDPE) wide-mouth drum.[3][1] Avoid metal containers if the waste is potentially acidic or wet, as fluorine can corrode metal over time.[2][1]

  • Step 2: Labeling. Label clearly as "Hazardous Waste - Toxic / Halogenated Organic." [1]

    • Critical Addition: Add a secondary label: "Contains Nitriles - DO NOT MIX WITH ACIDS."

  • Step 3: Disposal Path. Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) approved for incineration of halogenated organics .[2][1]

    • Validation: Verify the facility has a permit for waste codes D003 (Reactive) or specific halogenated streams (e.g., F001/F002 equivalents depending on solvent contamination).[1]

Liquid Waste & Mother Liquor

Applicability: Reaction solvents, filtrates, or HPLC waste containing the compound.[3][2][1]

  • Segregation Rule: Do not mix with oxidative waste or strong acids.[2][1]

  • Solvent Stream: Segregate into the "Halogenated Solvent Waste" stream.[2][1] Even if the solvent itself is non-halogenated (e.g., methanol), the presence of the fluorinated solute reclassifies the entire mixture as halogenated for incineration purposes.[2][1]

  • pH Check (Self-Validating Step): Before sealing the waste container, check the pH.[2][1]

    • Requirement: Ensure pH

      
       9.[2][1]
      
    • Reasoning: Keeping the solution alkaline prevents the protonation of any free cyanide species into volatile HCN gas.[2][1]

Contaminated Debris (PPE, Glassware)[1][2][3]
  • Glassware: Triple rinse with a suitable solvent (e.g., DMSO or Acetone).[1] Collect the rinsate into the Liquid Waste stream (see above).[2][1] The glass can then be washed normally or disposed of as glass waste.[2][1]

  • PPE/Wipes: Place nitrile gloves, paper towels, and bench liners into a dedicated "Solid Hazardous Waste" bag (yellow/red biohazard or chemical hazard bag) for incineration.[1]

Part 3: Decision Matrix & Workflows

Disposal Decision Tree

This logic flow ensures no material enters the wrong waste stream.[2][1]

DisposalMatrixStartWaste Generation SourceTypeIdentify StateStart->TypeSolidPure Solid / Spill DebrisType->SolidLiquidMother Liquor / SolventsType->LiquidAqueousAqueous Wash LayerType->AqueousContainer1HDPE DrumLabel: 'Toxic - Halogenated'Solid->Container1HaloStreamHalogenated Solvent StreamLiquid->HaloStreampHCheckCheck pH LevelAqueous->pHCheckIncinerateHigh-Temp Incineration(w/ HF Scrubbers)Container1->IncinerateAcidicpH < 7pHCheck->AcidicRisk of HCNBasicpH >= 9pHCheck->BasicSafeAdjustAdjust with NaOHAcidic->AdjustBasic->HaloStreamAdjust->pHCheckHaloStream->Incinerate

Figure 1: Waste stream segregation logic.[2][1] Note the critical pH check loop for aqueous/liquid waste to prevent cyanide gas formation.

Part 4: Spill Management Protocol

In the event of a spill, speed and containment are paramount to prevent aerosolization of the powder.[2][1]

SpillResponseAssess1. Assess Volume& VentilationPPE2. Don PPE:Double Nitrile Gloves,N95/P100 MaskAssess->PPEContain3. Dry ContainmentDo NOT use waterPPE->ContainClean4. Scoop/Sweepto HDPE PailContain->CleanDecon5. Wet Wipe Area(1% Bleach Solution)Clean->Decon

Figure 2: Immediate spill response workflow.[3][1] Water is avoided in step 3 to prevent spreading the contamination into drains.[2][1][4]

Part 5: Regulatory Compliance[3]

United States (RCRA)

Under the Resource Conservation and Recovery Act (RCRA), this material must be characterized by the generator.[1]

  • Waste Code: While not explicitly P-listed (unless a specific commercial product), it defaults to D003 (Reactivity) if cyanide release is possible, or more commonly, it is treated as Halogenated Organic Waste (often consolidated under F001/F002 guidelines if spent solvents are involved).[3][1]

  • Generator Status: You must track the weight of this waste toward your monthly hazardous waste generator status (VSQG, SQG, or LQG).[2][1]

European Union (EWC)[1][3]
  • EWC Code: 07 05 13 * (Solid wastes containing hazardous substances from the MFSU of pharmaceuticals).[2][1]

  • Directive: Comply with Directive 2008/98/EC on waste (Waste Framework Directive).[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C. [Link][3][2][1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[2][1] Helsinki, Finland.[2][1] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline-3-carbonitrile derivatives.[2][1] (General structural reference for halogenated quinolines). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2][1] 29 CFR 1910.1200.[2][1][5] [Link][3][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 2
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.